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  • Product: 4-Methyl-2-nitrosophenol
  • CAS: 39825-16-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Tautomeric Dynamics, and Synthesis of 4-Methyl-2-nitrosophenol

Executive Summary As a versatile organic intermediate, 4-methyl-2-nitrosophenol (also known as 2-nitroso-p-cresol) plays a critical role in coordination chemistry, the synthesis of advanced ultraviolet (UV) absorbers (su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a versatile organic intermediate, 4-methyl-2-nitrosophenol (also known as 2-nitroso-p-cresol) plays a critical role in coordination chemistry, the synthesis of advanced ultraviolet (UV) absorbers (such as UV-P), and the development of near-infrared (NIR) fluorescent probes[1][2]. For application scientists and drug development professionals, mastering the chemical behavior of this compound requires a deep understanding of its tautomeric equilibrium, metal-chelating properties, and strict thermal requirements during synthesis.

This whitepaper provides an in-depth analysis of the structural dynamics of 4-methyl-2-nitrosophenol, detailing the causality behind its physical properties and offering validated, step-by-step experimental protocols for its synthesis and downstream application.

Chemical Structure and Tautomeric Dynamics

The most defining structural characteristic of 4-methyl-2-nitrosophenol is its ability to undergo nitrosophenol ⇌ quinone oxime tautomerism . While the compound is formally named as a phenol, it rarely exists purely in this state.

The Causality of Tautomeric Shifts

In the solid state and in highly polar solvents (like DMSO or water), the compound predominantly adopts the 4-methyl-1,2-benzoquinone 2-oxime form[3][4].

  • Why does this happen? The highly polarized carbonyl and oxime groups of the quinone oxime tautomer are thermodynamically stabilized by intermolecular hydrogen bonding and the dielectric constant of polar solvents.

  • Conversely , in non-polar organic solvents (like chloroform or toluene), the equilibrium shifts back toward the true nitrosophenol form, driven by the stabilization of the intramolecular hydrogen bond between the phenolic hydroxyl group and the nitroso nitrogen[4][5].

Understanding this equilibrium is critical for researchers designing downstream reactions. For instance, when acting as a ligand in transition metal complexes, the compound typically coordinates via the nitrogen of the oxime/nitroso group and the deprotonated phenolic oxygen, forming highly stable bidentate chelates[3].

Tautomerism N 4-Methyl-2-nitrosophenol (Phenolic Form) Q 4-Methyl-1,2-benzoquinone 2-oxime (Quinone Oxime Form) N->Q Polar Solvents / Solid State Q->N Non-polar Solvents

Caption: Tautomeric equilibrium between the phenolic and quinone oxime forms governed by solvent polarity.

Physical and Chemical Properties

The physical properties of 4-methyl-2-nitrosophenol dictate its handling and purification. The presence of both electron-donating (methyl, hydroxyl) and electron-withdrawing (nitroso) groups creates a push-pull electronic system that influences its solubility and spectroscopic profile[6][7].

Table 1: Core Physical and Chemical Parameters
PropertyValue / DescriptionCausality / Relevance
IUPAC Name 4-methyl-2-nitrosophenolStandard nomenclature[6].
CAS Registry Number 39825-16-6 / 58243-10-0Varies slightly based on tautomeric/isomeric registration[6][8].
Molecular Formula C₇H₇NO₂Fundamental composition[6].
Molecular Weight 137.14 g/mol Verified via mass spectrometry[6].
Solubility Profile Soluble in ethanol, methanol, toluene; poorly soluble in water.The hydrophobic methyl group and aromatic ring limit aqueous solubility, while the polar groups allow dissolution in alcohols[7].
Coordination Geometry Bidentate (N, O coordination)Forms Jahn-Teller distorted octahedral geometries with Cu(II)[3].

Coordination Chemistry and Metal Complexes

In coordination chemistry, 4-methyl-2-nitrosophenol is a privileged ligand. Single-crystal X-ray diffraction (XRD) studies of complexes such as copper(II) bis(4-methyl-2-nitrosophenol) confirm that the metal coordinates through the nitrogen atom of the nitroso group and the phenolic oxygen[3][5].

Mechanistic Insight: When complexing with Cu(II), the system adopts a Jahn-Teller distorted octahedral geometry[3][5]. The thermodynamic stability of these metal-nitrosophenolato complexes is so profound that biphasic reactions (ligand in organic solvent + copper salt in water) often reach quantitative yields in minutes[3]. This rapid chelation is utilized to isolate the compound from complex reaction mixtures.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying chemical rationale.

Protocol A: Synthesis of 4-Methyl-2-nitrosophenol via Electrophilic Aromatic Substitution

This method utilizes the nitrosation of p-cresol. The generation of the nitrosonium ion ( NO+ ) is highly exothermic, requiring strict thermal control[1].

Reagents:

  • p-Cresol (4-methylphenol): 1.0 mol (108 g)

  • Toluene / Ethanol: 500 mL each

  • Hydrochloric Acid (6 N): 500 mL

  • Sodium Nitrite ( NaNO2​ ): 1.3 mol (90 g) dissolved in 200 mL water.

Step-by-Step Workflow:

  • Preparation: In a 5 L three-necked flask equipped with a mechanical stirrer and an internal thermometer, dissolve 108 g of p-cresol in a solvent mixture of 500 mL toluene and 500 mL ethanol[1].

  • Acidification: Add 500 mL of 6 N HCl to the mixture. Causality: The strong acid is required to protonate nitrous acid (generated in situ) to form the active electrophile, the nitrosonium ion ( NO+ ).

  • Thermal Control: Submerge the flask in an ice-salt bath and cool the mixture to exactly 0 °C[1].

  • Nitrosation: Slowly add the aqueous NaNO2​ solution dropwise over 1-2 hours. Critical Parameter: The internal temperature must remain below 5 °C[1]. Causality: Failing to maintain this temperature will cause the nitroso group to over-oxidize into a nitro group ( NO2​ ), ruining the yield and generating hazardous byproducts.

  • Isolation: Allow the reaction to stir until completion. The product can be extracted, washed, and dried under vacuum to yield the crude 4-methyl-2-nitrosophenol.

Synthesis A Prepare Precursor p-Cresol in Toluene/EtOH + 6N HCl B Thermal Control Ice Bath Cooling (0 °C) A->B C Nitrosation Dropwise addition of aq. NaNO2 B->C D Reaction Maturation Maintain < 5 °C to prevent oxidation C->D E Isolation 4-Methyl-2-nitrosophenol D->E

Caption: Step-by-step experimental workflow for the controlled nitrosation of p-cresol.

Protocol B: Application in Synthesizing Benzo[a]phenoxazinium Chlorides (NIR Dyes)

4-methyl-2-nitrosophenol (and its alkylamino derivatives) is a direct precursor for synthesizing highly fluorescent benzo[a]phenoxazinium chlorides, which are used as specific vacuole and endoplasmic reticulum stains in biological assays[2][9].

  • Condensation: To a solution of the nitrosophenol derivative (e.g., 1.5 eq) in methanol, add concentrated HCl and the corresponding N-substituted naphthylamine derivative (1 eq)[2][9].

  • Reflux: Reflux the resulting solution for approximately 20 hours. Causality: The extended thermal energy drives the cyclo-condensation reaction between the nitroso oxygen/nitrogen and the naphthylamine ring system.

  • Monitoring & Purification: Monitor the reaction via TLC (Dichloromethane/Methanol 9:1). Evaporate the solvent and purify via silica gel column chromatography to isolate the blue, fluorescent solid[2][9].

References

  • CN102432613A - Synthesis method of ultraviolet absorbent UV-P Source: Google Patents URL
  • 4-Methyl-2-nitrosophenol | CID 418726 Source: PubChem - NIH URL:[Link]

  • Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues Source: MDPI URL:[Link]

  • The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction Source: PMC - NIH URL:[Link]

  • Octahedral 3d-metal complexes of 4,6-di-tert-butyl-1,2-benzoquinone-2-monooxime: Synthesis, structure, and magnetic properties Source: ResearchGate URL:[Link]

  • Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes Source: PMC - NIH URL:[Link]

  • 4-Methyl-2-nitrosophenol | CAS#:58243-10-0 Source: Chemsrc URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 4-Methyl-2-Nitrosophenol Isomers: A Technical Guide

The Mechanistic Basis of Nitrosophenol-Quinone Oxime Tautomerism The compound 4-methyl-2-nitrosophenol represents a classic and highly dynamic system in physical organic chemistry. In both the solid state and solution, t...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Basis of Nitrosophenol-Quinone Oxime Tautomerism

The compound 4-methyl-2-nitrosophenol represents a classic and highly dynamic system in physical organic chemistry. In both the solid state and solution, this molecule exists in a delicate tautomeric equilibrium with its isomer, 4-methyl-1,2-benzoquinone 2-oxime [1]. Understanding this tautomerism is not merely an academic exercise; it is the foundational variable that dictates the molecule's utility as a metal chelator, a precursor to near-infrared (NIR) fluorescent probes, and a pharmacophore in drug design[2][3].

The driving force behind this equilibrium is the thermodynamic stability of the resulting conjugated systems. While the nitrosophenol form preserves aromaticity, the quinone oxime form benefits from strong intramolecular hydrogen bonding and extended conjugation through the oxime moiety. Consequently, the quinone oxime form often dominates in the solid state and in polar, hydrogen-bond-accepting solvents like DMSO[1][4]. Furthermore, the oxime tautomer can exist in multiple structural forms, primarily the syn-isomer (A1) and the anti-isomer (A3), which can be distinguished via advanced spectroscopic techniques[4].

Tautomerism Phenol 4-Methylphenol (Precursor) Nitroso 4-Methyl-2-nitrosophenol (Nitroso Form) Phenol->Nitroso Nitrosation (NaNO2/HCl) Oxime 4-Methyl-1,2-benzoquinone 2-oxime (Oxime Form) Nitroso->Oxime Tautomerization (Solvent Dependent) Syn Syn-Isomer (A1) Oxime->Syn Isomerization Anti Anti-Isomer (A3) Oxime->Anti Isomerization

Fig 1: Tautomeric equilibrium and isomeric distribution of 4-methyl-2-nitrosophenol.

Spectroscopic Fingerprinting & Structural Elucidation

To definitively characterize 4-methyl-2-nitrosophenol and its tautomers, a multi-modal spectroscopic approach is mandatory. Relying on a single technique often leads to misinterpretation due to the rapid interconversion of the isomers in solution.

Infrared (IR) Spectroscopy

Vibrational spectroscopy provides direct evidence of the predominant tautomeric form in the solid state. The quinone oxime form is characterized by a strong carbonyl stretch ( νC=O​ ) and an oxime carbon-nitrogen stretch ( νC=N​ )[5]. Conversely, the nitrosophenol form exhibits a distinct nitroso stretch ( νN=O​ ) and a broad phenolic hydroxyl stretch ( νO−H​ ). The absence of a strong νN=O​ band near 1500 cm⁻¹ in solid-state FT-IR typically confirms the dominance of the 1,2-benzoquinone 2-oxime tautomer[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is highly sensitive to the solvent environment. In non-polar solvents (e.g., CDCl 3​ ), a mixture of the syn and anti oxime forms (A1 and A3) is often observed, with the A1 form typically dominating[4]. In highly polar solvents like DMSO-d 6​ , the equilibrium shifts entirely to stabilize specific oxime rotamers due to robust intermolecular hydrogen bonding with the solvent. The 13 C NMR spectrum is particularly diagnostic: the presence of a signal near δ 180 ppm confirms the quinonic carbonyl carbon, distinguishing it from the phenolic carbon of the nitroso tautomer ( ∼δ 150-160 ppm)[4].

Quantitative Spectroscopic Data Summary
Spectroscopic TechniqueParameter4-Methyl-2-Nitrosophenol Form4-Methyl-1,2-Benzoquinone 2-Oxime Form
FT-IR (Solid State) νO−H​ / νN−OH​ 3300 - 3500 cm⁻¹ (Phenolic) 3100 - 3250 cm⁻¹ (Oximic, H-bonded)
νC=O​ Absent1620 - 1650 cm⁻¹ (Strong)
νC=N​ Absent1590 - 1640 cm⁻¹ (Strong)
νN=O​ 1480 - 1520 cm⁻¹Absent
1 H NMR (DMSO-d 6​ ) Oxime/Phenol -OH 10.5 ppm (Phenolic OH) 12.0 - 13.5 ppm (Oximic OH)
13 C NMR (DMSO-d 6​ ) C=O / C-OH Carbon 155 ppm (Phenolic C-OH) 180 ppm (Quinonic C=O)
UV-Vis (Ethanol) λmax​ 300 - 350 nm ( π→π∗ ) 400 - 450 nm (n →π∗ , Charge Transfer)

Coordination Chemistry: Metal-Nitrosophenolato Complexes

The true utility of 4-methyl-2-nitrosophenol lies in its exceptional affinity for transition metals, forming highly colored, stable complexes[1]. When reacting with Copper(II), the ligand coordinates in a bidentate fashion. Single-crystal X-ray diffraction (XRD) has definitively proven that coordination occurs through the nitrogen atom of the nitroso/oxime group and the oxygen atom of the phenol/quinone group, forming a five-membered chelate ring[6].

Causality of Geometric Distortion: Copper(II) bis(4-methyl-2-nitrosophenol) adopts a Jahn-Teller distorted octahedral geometry[1]. The d9 electronic configuration of Cu(II) inherently causes an elongation of the axial bonds to lower the overall energy of the complex. In anhydrous conditions, this results in a square-planar or square-pyramidal geometry, but in the presence of coordinating solvents (like ethanol or water), the solvent molecules occupy the elongated axial positions, completing the distorted octahedron[1][6].

Experimental Workflows & Self-Validating Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checks are embedded to prevent the propagation of errors.

Workflow Syn 1. Nitrosation (NaNO2 / HCl) Pur 2. Purification (Recrystallization) Syn->Pur Spec 3. Spectroscopic Validation Pur->Spec Met 4. Metal Complexation Spec->Met

Fig 2: Standardized workflow for the synthesis and characterization of nitrosophenol complexes.

Protocol A: Synthesis of 4-Methyl-1,2-benzoquinone 2-oxime (via Nitrosation)

Causality Note: The reaction is performed under strictly acidic and ice-cold conditions (0-5 °C). The acid (HCl) is required to protonate the nitrite ion, generating the highly electrophilic nitrosonium ion ( NO+ ). Low temperatures prevent the degradation of the diazonium/nitroso intermediates and minimize over-oxidation to the nitro derivative[7].

  • Preparation: Dissolve 10 mmol of 4-methylphenol in a mixture of 15 mL ethanol and 15 mL of 6M HCl. Chill the flask in an ice-salt bath to 0 °C.

  • Nitrosation: Dropwise, add a pre-chilled aqueous solution of sodium nitrite (12 mmol in 5 mL H 2​ O) over 30 minutes under vigorous stirring.

  • Self-Validation Check (TLC): After 1 hour, pull a 10 μ L aliquot. Quench in NaHCO 3​ , extract with ethyl acetate, and run on silica TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and the appearance of a distinct yellow/brown spot indicates successful conversion.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash thoroughly with ice-cold water until the filtrate is pH neutral.

  • Purification: Recrystallize from an ethanol/water mixture to yield the pure oxime tautomer. Dry under a vacuum over P 2​ O 5​ .

Protocol B: Synthesis of Copper(II) Bis(4-methyl-2-nitrosophenol)
  • Complexation: Dissolve 2 mmol of the purified ligand from Protocol A in 20 mL of warm ethanol. Slowly add an aqueous solution of Copper(II) acetate monohydrate (1 mmol in 10 mL H 2​ O).

  • Observation: An immediate color change to deep brown/red will occur, indicating the formation of the metal-ligand charge transfer (MLCT) complex.

  • Self-Validation Check (UV-Vis): Monitor the reaction via UV-Vis spectroscopy. The presence of a sharp isosbestic point during a titration experiment confirms a clean equilibrium between the free ligand and the Cu(II) complex without side-product formation.

  • Crystallization: Allow the solution to evaporate slowly at room temperature to obtain X-ray quality single crystals[1].

Applications in Advanced Therapeutics and Probes

The unique electronic properties of 4-methyl-2-nitrosophenol isomers make them highly valuable in modern applications:

  • Near-Infrared (NIR) Fluorescent Probes: Condensation of 4-methyl-2-nitrosophenol derivatives (e.g., 5-ethylamino-4-methyl-2-nitrosophenol) with N-substituted naphthylamines yields benzo[a]phenoxazinium chlorides. These cationic dyes exhibit strong absorption and emission in the NIR region (644–676 nm) and are utilized as highly sensitive probes for biomembrane fluidity and vacuole staining[2][3][8].

  • Enzyme Inhibitors: Isomers and derivatives of these compounds have been investigated as Glutathione peroxidase 1 (GPx1) inhibitors. By modulating the oxidative stress pathways in cancer cells, these compounds serve as potential adjuvants in counteracting the resistance mechanisms of lymphomas and leukemias to standard chemotherapeutics[2].

References

  • Metal-Nitrosophenolato Complexes Encyclopedia.pub URL:[Link]

  • The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction National Institutes of Health (NIH) / Molecules URL:[Link]

  • Studies of complexes derived from 5-acetylamino-1,2-benzoquinone 2-oxime and related ligands London Met Repository URL:[Link]

  • Transition state structure for the reaction of tautomerization ResearchGate URL: [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives ResearchGate URL:[Link]

  • Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes National Institutes of Health (NIH) / Molecules URL:[Link]

  • Near-Infrared fluorophores based on N-(di)icosyl-substituted benzo[a]phenoxazinium chlorides as biomembrane probes Sciforum URL: [Link]

Sources

Foundational

Synthesis Pathways for 4-Methyl-2-Nitrosophenol from p-Cresol: A Comprehensive Technical Guide

Executive Summary 4-Methyl-2-nitrosophenol (also known as 2-nitroso-p-cresol) is a highly valuable synthetic intermediate utilized in the development of near-infrared (NIR) fluorescent probes, metal chelators, and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-nitrosophenol (also known as 2-nitroso-p-cresol) is a highly valuable synthetic intermediate utilized in the development of near-infrared (NIR) fluorescent probes, metal chelators, and advanced oxazine dyes[1]. Because the para-position of p-cresol is blocked by a methyl group, electrophilic substitution is strictly directed to the ortho-position, enabling high regioselectivity.

As a Senior Application Scientist, I have structured this whitepaper to evaluate the two primary synthetic pathways for generating 4-methyl-2-nitrosophenol: Direct Electrophilic Nitrosation and The Baudisch Reaction . This guide breaks down the mechanistic causality, self-validating experimental protocols, and comparative analytical data required to execute these syntheses with high fidelity.

Pathway 1: Direct Electrophilic Nitrosation

Mechanistic Causality & Theory

The direct nitrosation of p-cresol relies on the in situ generation of the highly electrophilic nitrosonium ion ( NO+ ) from sodium nitrite ( NaNO2​ ) in the presence of a strong acid (typically HCl or H2​SO4​ )[1].

The hydroxyl (-OH) group of p-cresol strongly activates the aromatic ring via resonance, directing the NO+ attack to the ortho-position (C2) to form a Wheland intermediate. Subsequent deprotonation restores aromaticity, yielding 4-methyl-2-nitrosophenol.

Critical Control Parameters:

  • Temperature Control (0–5 °C): Nitrous acid is highly unstable. If the temperature exceeds 5 °C, it rapidly decomposes into NO and NO2​ gases, leading to dangerous pressure buildup and the formation of over-oxidized 4-methyl-2-nitrophenol byproducts.

  • Tautomeric Equilibrium: The free o-nitroso-p-cresol exists in a tautomeric equilibrium with its quinone-monoxime form. It is fairly stable in dilute aqueous solutions but can undergo rapid condensation if highly concentrated[2].

Nitrosation NaNO2 NaNO2 + Acid (HCl or H2SO4) NO_plus Nitrosonium Ion (NO+) Active Electrophile NaNO2->NO_plus Protonation & Dehydration Wheland Wheland Intermediate (Sigma Complex at C2) NO_plus->Wheland pCresol p-Cresol (Para-blocked, Ortho-activated) pCresol->Wheland Electrophilic Attack at 0-5 °C Product 4-Methyl-2-nitrosophenol (Target Compound) Wheland->Product Deprotonation Restoration of Aromaticity

Figure 1: Logic flow of the direct electrophilic nitrosation of p-cresol.

Self-Validating Experimental Protocol

This protocol is designed to provide immediate visual and chemical feedback to the operator.

Reagents: p-Cresol (1.0 eq), NaNO2​ (1.1 eq), 6M HCl (excess), Methanol/Water solvent.

  • Preparation: Dissolve 10.0 g of p-cresol in 50 mL of methanol. Add 50 mL of ice-cold 6M HCl . Transfer the flask to an ice-salt bath to bring the internal temperature to 0 °C.

  • Nitrosation: Dissolve 7.0 g of NaNO2​ in 20 mL of cold distilled water. Add this solution dropwise to the p-cresol mixture over 1 hour via an addition funnel.

    • Validation Check: Maintain internal temperature < 5 °C. The absence of brown NOx​ vapors confirms the stable generation of the nitrosonium ion.

  • Reaction Maturation: Stir the mixture for an additional 2–3 hours at 0–5 °C.

    • Validation Check: The solution will transition from pale yellow to a deep orange/red hue, indicating the formation of the nitrosophenol. TLC (Dichloromethane/Methanol 9:1) should show the disappearance of the UV-active p-cresol spot.

  • Isolation: Extract the aqueous mixture with chloroform ( 3×50 mL). Wash the combined organic layers with cold water to remove excess acid.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure at room temperature. The product can be recrystallized from an alcohol-chloroform mixture[2].

Pathway 2: The Baudisch Reaction

Mechanistic Causality & Theory

The Baudisch reaction is an elegant, coordination-driven pathway that utilizes copper(II) salts, hydroxylamine hydrochloride ( NH2​OH⋅HCl ), and hydrogen peroxide ( H2​O2​ ) to directly convert phenols into metal-nitrosophenolato complexes[3].

In this pathway, a precursor complex of Cu(II)-phenol-hydroxylamine is formed[4]. The addition of H2​O2​ triggers an oxidative nitrosation, inserting the nitroso group directly into the ortho-position. The resulting product is a highly stable Copper(II) bis(4-methyl-2-nitrosophenolate) complex, which adopts a Jahn-Teller distorted octahedral geometry, coordinating through the nitrogen of the nitroso group[3]. The free ligand is subsequently liberated via acid hydrolysis.

Critical Control Parameters:

  • Metal Chelating Stabilization: The intermediate nitrosophenol is highly reactive. By trapping it immediately as a bidentate ligand in a Cu(II) complex, side reactions (like over-oxidation or polymerization) are completely suppressed.

  • Decoordination Acid Strength: Releasing the free 4-methyl-2-nitrosophenol requires a strong acid (e.g., 2M HCl or H2​SO4​ ) to break the robust Cu-N and Cu-O coordination bonds.

Baudisch Reagents p-Cresol + NH2OH·HCl + Cu(II) Salt Complex1 Cu(II)-Phenol-Hydroxylamine Precursor Complex Reagents->Complex1 Coordination Oxidation Addition of H2O2 (Oxidative Nitrosation) Complex1->Oxidation CuChelate Cu(II) bis(4-methyl-2-nitrosophenolate) Stable Chelate Oxidation->CuChelate Directed Ortho-Insertion Acidification Acidification (HCl) Metal Decoordination CuChelate->Acidification Isolation of Chelate Product 4-Methyl-2-nitrosophenol (Free Ligand) Acidification->Product Precipitation/Extraction

Figure 2: Mechanistic workflow of the Baudisch reaction for nitrosophenol synthesis.

Self-Validating Experimental Protocol

Reagents: p-Cresol (1.0 eq), CuSO4​⋅5H2​O (0.5–1.0 eq), NH2​OH⋅HCl (1.5 eq), 30% H2​O2​ (excess), 2M HCl .

  • Complexation: In a large flask, dissolve 10.0 g of p-cresol, 11.5 g of CuSO4​⋅5H2​O , and 9.6 g of NH2​OH⋅HCl in 200 mL of a water/methanol mixture. Cool to 10 °C.

  • Oxidative Nitrosation: Slowly add 30 mL of 30% H2​O2​ dropwise over 30 minutes.

    • Validation Check: The reaction is highly exothermic. A dark brown/red precipitate of the copper(II) bis(4-methyl-2-nitrosophenolate) complex will immediately begin to crash out of the solution. If the solution remains blue/green, the oxidation has failed.

  • Isolation of the Chelate: Stir for 2 hours at room temperature. Filter the dark precipitate and wash thoroughly with cold water and a small amount of cold ethanol to remove unreacted p-cresol.

  • Decoordination: Suspend the solid copper complex in a biphasic mixture of 100 mL chloroform and 100 mL of 2M HCl . Stir vigorously for 30 minutes.

    • Validation Check: The aqueous layer will turn pale blue (indicating the migration of free Cu2+ ions), while the chloroform layer will turn deep orange (indicating the solubilization of the free 4-methyl-2-nitrosophenol).

  • Final Recovery: Separate the organic layer, wash with water, dry over Na2​SO4​ , and evaporate to yield the purified product.

Comparative Quantitative Analysis

To assist drug development professionals in selecting the appropriate synthetic route, the following table summarizes the operational metrics of both pathways based on standard laboratory-scale execution.

MetricDirect Electrophilic NitrosationThe Baudisch Reaction
Average Yield 60% – 75%45% – 60% (Over two steps)
Purity Profile Moderate (Prone to over-oxidation)Very High (Chelate acts as a purification filter)
Scalability High (Standard industrial method)Moderate (Exothermic H2​O2​ addition limits scale)
Reaction Time 3 – 4 Hours5 – 6 Hours
Environmental Impact Low (Aqueous/Alcoholic waste)Moderate (Requires heavy metal Cu2+ remediation)
Primary Failure Mode Thermal runaway causing NOx​ off-gassingIncomplete decoordination during acid hydrolysis

References

  • The action of nitrous acid on p-cresol and tyrosine. - SciSpace. 2

  • The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. - PMC. 3

  • Studies on the Baudisch Reaction. II. - Oxford University Press. 4

  • Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues. - MDPI. 1

Sources

Exploratory

An In-depth Technical Guide to the UV-Vis Absorption Spectrum Analysis of 4-Methyl-2-nitrosophenol

This guide provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-methyl-2-nitrosophenol. Tailored for researchers, scientists, and professionals in drug development, this docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-methyl-2-nitrosophenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and critical factors influencing the spectroscopic behavior of this molecule. Our focus is on the causality behind experimental choices and the establishment of self-validating methodologies, ensuring both scientific rigor and practical applicability.

Introduction: The Duality of 4-Methyl-2-nitrosophenol

4-Methyl-2-nitrosophenol (C₇H₇NO₂) is an aromatic compound of significant interest due to its unique structural and electronic properties.[1] Its molecular architecture, featuring a phenol ring substituted with a methyl group and a nitroso group, gives rise to a fascinating chemical duality. The core of its spectroscopic identity lies not in a single, rigid structure, but in a dynamic equilibrium between two tautomeric forms: the nitroso-phenol form and the quinone-monooxime form.

This tautomerism is the pivotal concept in understanding its UV-Vis spectrum. The equilibrium between these two forms is exquisitely sensitive to environmental conditions, such as solvent polarity and pH. Consequently, the UV-Vis spectrum acts as a powerful probe, offering a window into the molecule's structural dynamics and its interactions with the surrounding medium. Analyzing this spectrum provides not just a molecular fingerprint, but a detailed narrative of its chemical behavior.

Theoretical Framework: Electronic Transitions and Tautomerism

The absorption of UV-Vis radiation by a molecule promotes electrons from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are determined by the molecule's electronic structure. In 4-methyl-2-nitrosophenol, the key chromophores—the aromatic ring, the phenolic hydroxyl group, and the nitroso group—govern its spectroscopic signature.

The two tautomers present distinct conjugated systems, leading to different electronic transitions and, therefore, different absorption spectra:

  • Nitroso-Phenol Form: This form is characterized by two primary types of electronic transitions:

    • π → π* Transitions: Occurring at shorter wavelengths (higher energy), these intense absorptions arise from the excitation of electrons within the aromatic π-system.

    • n → π* Transitions: Occurring at longer wavelengths (lower energy), this less intense, often broad absorption band is characteristic of the nitroso group (-N=O). It involves the promotion of a non-bonding electron (from the oxygen or nitrogen atom) to an anti-bonding π* orbital.

  • Quinone-Monooxime Form: This tautomer lacks a true nitroso group and features an extended quinonoid π-system. Its spectrum is typically dominated by strong π → π* transitions, which are often red-shifted (occur at longer wavelengths) compared to the parent phenol form due to the larger conjugated system.

The observed UV-Vis spectrum is a superposition of the spectra of both tautomers, weighted by their relative concentrations in the equilibrium.

The Tautomeric Equilibrium

The delicate balance between the aromatic nitroso-phenol and the non-aromatic quinone-monooxime is the central theme of this analysis. While the nitroso-phenol form benefits from the stability of its aromatic ring, the quinone-monooxime form can be favored under certain conditions due to factors like intramolecular hydrogen bonding and favorable solvation.[2][3]

Caption: Tautomeric equilibrium of 4-methyl-2-nitrosophenol.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a reliable UV-Vis spectrum requires meticulous attention to detail. This protocol is designed as a self-validating system, where checks and calibrations are integrated to ensure data integrity.

Instrumentation and Materials
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer is required for optimal stability and baseline correction.

  • Cuvettes: Use 1 cm path length quartz cuvettes, which are transparent throughout the UV range (typically 190-900 nm).

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, cyclohexane, acetonitrile) are mandatory to minimize background absorbance.

  • pH Measurement: A calibrated pH meter is essential for pH-dependent studies.

  • Analyte: High-purity 4-methyl-2-nitrosophenol.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh a small amount of 4-methyl-2-nitrosophenol.

    • Dissolve it in a class A volumetric flask using the chosen solvent to create a concentrated stock solution (e.g., 1 mg/mL or 1 mM). Ensure complete dissolution.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution to prepare working solutions of appropriate concentrations. The target absorbance should ideally fall within the linear dynamic range of the instrument (typically 0.1 to 1.0 A.U.).

  • Instrument Calibration and Setup:

    • Power on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range (e.g., 200-600 nm).

    • Perform instrument self-diagnostics and wavelength calibration as per the manufacturer's instructions.

  • Baseline Correction:

    • Fill two matched quartz cuvettes with the pure solvent that was used to prepare the working solutions.

    • Place them in the sample and reference holders.

    • Run a baseline scan. This subtracts the absorbance of the solvent and any minor cuvette mismatches from all subsequent measurements.

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with a small amount of the analyte working solution, and then fill it with the working solution.

    • Place it back into the sample holder.

    • Acquire the absorption spectrum. Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

  • Validation (Beer-Lambert Law):

    • Measure the absorbance of at least three different concentrations of the analyte.

    • Plot absorbance vs. concentration. The result should be a straight line passing through the origin, confirming that the Beer-Lambert law is obeyed in this concentration range. This validates the quantitative potential of the assay.

Workflow A 1. Prepare Stock Solution (High Purity Analyte & Solvent) B 2. Prepare Working Solutions (Serial Dilution) A->B E 5. Measure Sample Spectrum (Record λmax and Absorbance) B->E C 3. Instrument Warm-up & Calibration D 4. Run Baseline Correction (Solvent vs. Solvent) C->D D->E F 6. Validate with Beer-Lambert Plot (Multiple Concentrations) E->F G 7. Analyze Data (Identify Transitions, Effects) F->G

Caption: Experimental workflow for UV-Vis spectral acquisition.

Spectral Analysis: Deconvoluting the Spectrum

A typical spectrum of 4-methyl-2-nitrosophenol will exhibit multiple absorption bands. The precise λmax values and their intensities are highly dependent on the solvent used.

Typical λmax (nm) Assignment Associated Tautomer Characteristics
~280-320π → πNitroso-PhenolStrong absorption, related to the aromatic system.
~350-450π → πQuinone-MonooximeVery strong absorption from the extended conjugated system.
> 500n → π*Nitroso-PhenolWeak, broad absorption, characteristic of the nitroso group.

Note: The presence and intensity of the bands associated with each tautomer provide direct evidence of the equilibrium position. For instance, in a non-polar solvent that favors the nitroso form, the long-wavelength n→π* band might be more prominent, while the quinone-oxime band would be diminished.

Critical Influencing Factors: Solvent and pH Effects

A. Solvent Effects (Solvatochromism)

The choice of solvent is not merely a practical consideration; it is a critical experimental parameter that can fundamentally alter the UV-Vis spectrum by shifting the tautomeric equilibrium.

  • Non-polar Solvents (e.g., Cyclohexane, Toluene): These solvents are less able to stabilize polar structures. Consequently, they tend to favor the less polar nitroso-phenol tautomer. The resulting spectrum may show a more distinct n→π* transition. Studies on similar molecules like o-cresol have shown that aromatic solvents can also form specific π-complexes, leading to unique spectral features.[4][5]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with both the hydroxyl and nitroso/oxime groups. They are effective at stabilizing the more polar quinone-monooxime tautomer, leading to a significant increase in the intensity of its characteristic absorption band (~350-450 nm). The stability of phenolic compounds in various solvents is a key consideration for preparing stock solutions for analysis.[6][7]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents can stabilize polar structures through dipole-dipole interactions but cannot donate hydrogen bonds. Their effect on the equilibrium is intermediate and provides another tool for probing the system.

B. pH Effects: Probing the Acidic Nature

The phenolic hydroxyl group of 4-methyl-2-nitrosophenol is acidic and can be deprotonated in basic solutions to form the corresponding phenolate anion. This deprotonation introduces a significant change in the electronic structure, resulting in a dramatic shift in the UV-Vis spectrum.

Caption: Acid-base equilibrium of 4-methyl-2-nitrosophenol.

The deprotonated phenolate form is an electron-rich species with an extended delocalized π-system. This typically leads to a bathochromic shift (red shift) of the main absorption band to a longer wavelength, often accompanied by an increase in intensity (hyperchromic effect ).

By recording spectra in a series of buffer solutions with varying pH, one can determine the acid dissociation constant (pKa) of the molecule.[8][9] As the pH increases, the spectrum will shift from that of the protonated species to that of the deprotonated species. The presence of sharp isosbestic points —wavelengths where the molar absorptivity of the two species is identical—is a clear indication of a clean, two-component equilibrium.[10] The pKa can be calculated from the absorbance data plotted against pH.

Conclusion

The UV-Vis absorption spectrum of 4-methyl-2-nitrosophenol is a rich source of information, reflecting the compound's intricate tautomeric and acid-base equilibria. A thorough analysis requires more than a simple measurement of λmax; it demands a systematic investigation of solvent and pH effects. By understanding the causality behind spectral shifts, researchers can leverage UV-Vis spectroscopy not only for quantitative analysis but also as a sophisticated tool to probe the fundamental chemical properties and molecular dynamics of 4-methyl-2-nitrosophenol and related compounds. This approach, grounded in rigorous experimental design and a solid theoretical framework, ensures the generation of trustworthy and insightful data critical for applications in chemical research and pharmaceutical development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 418726, 4-Methyl-2-nitrosophenol. Retrieved from [Link]

  • Szatyłowicz, H., Jezuita, A., & Krygowski, T. M. (2024). Tautomeric equilibria in o-nitrosophenol: a ketoxime and b nitrosoenol forms. ResearchGate. Retrieved from [Link]

  • Abbas, I. M., & Salman, S. R. (2009). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. ResearchGate. Retrieved from [Link]

  • Yılmaz, B., & Erdem, A. F. (2025, September 4). Solvent-driven stability: UV spectroscopy study of phenolic substances. DergiPark. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-methyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 17). Why is quinone mono oxime more stable than 4-nitrosophenol? Retrieved from [Link]

  • Brainly.in. (2021, August 30). Which of the following exhibits tautomerism? Retrieved from [Link]

  • Anderson, L. C., & Yanke, R. L. (1934). The Tautomerism of Quinoneoxime-para-nitrosophenol Systems. Journal of the American Chemical Society, 56(3), 732–735. Retrieved from [Link]

  • Anwar, F., et al. (2013). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PMC. Retrieved from [Link]

  • Gerrard, D., & Maddams, W. F. (1976). Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(5), 1133-1138. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8391, 4-Methyl-2-nitrophenol. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (2021, September 27). Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321001A - Synthesis method for 4-methyl-2-nitrothiophenol serving as chelating agent.
  • ResearchGate. (1998). (A) pH-Dependence of the absorption spectrum of authentic... [Figure]. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

  • Patsnap Eureka. (2018, March 6). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-methyl-2-nitro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Environmental Science: Atmospheres. (2023, January 4). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Retrieved from [Link]

  • Google Patents. (n.d.). CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.
  • Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]

Sources

Foundational

The Strategic Role of 4-Methyl-2-nitrosophenol in Advanced Organic Synthesis: Mechanisms, Pathways, and Protocols

Abstract: As organic synthesis pivots toward greener, more atom-economical pathways, the utility of privileged intermediates like 4-methyl-2-nitrosophenol (also known as 2-nitroso-p-cresol) has become increasingly promin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As organic synthesis pivots toward greener, more atom-economical pathways, the utility of privileged intermediates like 4-methyl-2-nitrosophenol (also known as 2-nitroso-p-cresol) has become increasingly prominent. Historically recognized for its role in the Baudisch reaction and metal chelation, this compound is now a critical lynchpin in the synthesis of near-infrared (NIR) phenoxazine fluorophores, advanced UV absorbers (UV-P), and even hydrometallurgical battery recycling. This whitepaper deconstructs the mechanistic causality of 4-methyl-2-nitrosophenol, providing drug development professionals and synthetic chemists with self-validating protocols and authoritative mechanistic insights.

Structural Dynamics: The Tautomeric Imperative

The synthetic versatility of 4-methyl-2-nitrosophenol is fundamentally dictated by its structural dynamics. In solution, the molecule does not exist as a static entity; rather, it undergoes a rapid tautomeric shift between the nitrosophenol form and the o-benzoquinone monoxime form[1].

From a mechanistic standpoint, this tautomerism is the engine of its reactivity. The o-benzoquinone monoxime tautomer renders the carbon adjacent to the oxime highly electrophilic. This localized electron deficiency facilitates rapid nucleophilic attack by amines, a prerequisite for the construction of complex heterocyclic scaffolds like phenoxazines and benzotriazoles. Furthermore, single-crystal X-ray diffraction (XRD) analysis of its metal complexes (e.g., with Copper(II)) confirms that coordination occurs preferentially through the nitrogen atom of the nitroso group, adopting a Jahn-Teller distorted octahedral geometry[1].

Tautomerism A p-Cresol (Starting Material) B Baudisch Reaction (Cu(II), H2O2, NH2OH) A->B Ortho-Nitrosation C Copper(II) bis(4-methyl-2-nitrosophenol) (Stable Intermediate) B->C In-situ Chelation D 4-Methyl-2-nitrosophenol (Free Ligand) C->D Cu Scavenging (e.g., Thiourea) E 4-Methyl-o-benzoquinone monoxime (Electrophilic Tautomer) D->E Tautomerization (Equilibrium)

Figure 1: Tautomeric equilibrium and Baudisch reaction pathway.

Core Application I: Green Synthesis of Benzotriazole UV Absorbers (UV-P)

Traditional syntheses of 2-(2H-benzotriazol-2-yl)-p-cresol (UV-P), a critical commercial ultraviolet absorber, rely on diazonium salt intermediates. These legacy routes are plagued by the generation of explosive hazards and highly toxic azo-waste.

By utilizing 4-methyl-2-nitrosophenol, chemists can bypass the azo intermediate entirely[2]. The mechanism proceeds via the direct imine condensation of 4-methyl-2-nitrosophenol with o-phenylenediamine. The resulting intermediate undergoes spontaneous cyclization to a benzotriazole N-oxide, which is subsequently subjected to oxidative dehydrogenation using a sodium tungstate/hydrogen peroxide catalytic system[2]. This pathway is not only safer but significantly improves the atom economy of the process.

Self-Validating Protocol: Synthesis of UV-P

Causality Checkpoint: Temperature control during step 1 is critical. Nitrosation is highly exothermic; exceeding 5 °C leads to over-oxidation and the formation of tarry byproducts.

  • Nitrosation: In a reaction vessel, dissolve 0.8 mol of p-cresol in a toluene/ethanol mixture. Add 6N HCl. Cool the system to 0 °C using an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise, strictly maintaining the internal temperature below 5 °C[2].

  • Monitoring: Monitor via TLC until the p-cresol is consumed. Evaporate the organic solvent, add water, and extract the 4-methyl-2-nitrosophenol intermediate with ethyl acetate.

  • Cyclization & Oxidation: Transfer the intermediate to a 3 L three-necked flask. Add o-phenylenediamine and 1 L of aqueous sodium tungstate monohydrate (Na2WO4·H2O) catalyst.

  • Dehydrogenation: Slowly drip 30% mass concentration H2O2 into the stirring mixture. Allow the reaction to stir overnight at room temperature.

  • Isolation: Extract the mixture with ethyl acetate, combine the organic phases, evaporate to dryness, and wash the crude product with isopropyl alcohol. Vacuum drying yields pure UV-P (Typical yield: 88%)[2].

UVP_Synthesis U1 4-Methyl-2-nitrosophenol U3 Imine Condensation & Cyclization U1->U3 U2 o-Phenylenediamine U2->U3 U4 Benzotriazole N-Oxide U3->U4 U5 Oxidative Dehydrogenation (Na2WO4, H2O2) U4->U5 Catalyst-Mediated U6 UV-P (Target Absorber) U5->U6 88% Yield

Figure 2: Green synthesis workflow for UV-P bypassing azo intermediates.

Core Application II: Assembly of NIR Phenoxazine Fluorophores

Phenoxazines are highly sought after in material science and biological imaging due to their near-infrared (NIR) emission profiles and photostability. 4-methyl-2-nitrosophenol derivatives, specifically 5-(alkylamino)-4-methyl-2-nitrosophenol, act as the primary building blocks for benzo[a]phenoxazinium salts (Nile Blue analogs)[3].

The mechanism relies heavily on the electrophilicity of the quinone monoxime tautomer. In an acidic environment, the nitroso oxygen is protonated, increasing the electrophilicity of the adjacent ring carbons. An N-substituted 1-naphthylamine attacks the ring via Michael-type addition, followed by intramolecular cyclization and air oxidation to yield the fully conjugated, fluorescent phenoxazinium cation[4].

Self-Validating Protocol: Synthesis of Benzo[a]phenoxazinium Chlorides

Causality Checkpoint: The use of acidic ethanol is non-negotiable. The acid acts as both a proton donor to activate the nitroso group and a counter-ion (chloride) for the final stable salt.

  • Condensation: Dissolve 1.0 eq of 5-(ethylamino)-4-methyl-2-nitrosophenol hydrochloride and 1.0 eq of an N-substituted naphthalene derivative in absolute ethanol[4].

  • Acidification: Add concentrated HCl (catalytic to stoichiometric amounts depending on substrate basicity) to the solution.

  • Reflux: Heat the mixture to reflux for 2–4 hours. The reaction progression is visually self-validating; the solution will transition to a deep blue/purple hue as the extended π-conjugated system forms.

  • Photophysical Validation: Dilute a micro-aliquot in PBS buffer (pH 7.4). A successful synthesis is confirmed by UV-Vis absorption maxima at ~582 nm and ~623 nm, and an emission wavelength shifted to >644 nm[4].

Phenoxazine N1 5-(Ethylamino)-4-methyl- 2-nitrosophenol N3 Acidic Ethanol (HCl) Reflux N1->N3 N2 N-substituted 1-naphthylamine N2->N3 N4 Michael Addition & Intramolecular Cyclization N3->N4 N5 Benzo[a]phenoxazinium Chloride (NIR Emission >644 nm) N4->N5 Air Oxidation

Figure 3: Mechanistic assembly of NIR phenoxazine fluorophores.

Emerging Applications: Hydrometallurgy and Battery Recycling

Beyond classical organic synthesis, 4-methyl-2-nitrosophenol exhibits profound utility in materials recovery. In the recycling of spent lithium-ion batteries (synthesizing LiNi1/3Co1/3Mn1/3O2 cathode materials), 2-nitroso-4-methylphenol is utilized as a highly specific separation agent. When spent electrode materials are subjected to ultrasonic treatment with this compound at 40 °C for 15 minutes, the electrode materials are completely separated from the current collectors[5]. This enables downstream acid leaching of Co, Ni, Mn, and Li with >99% efficiency, showcasing the compound's unique interfacial binding properties[5].

Quantitative Data Summary

The following table synthesizes the quantitative parameters for the primary synthetic pathways utilizing 4-methyl-2-nitrosophenol.

Application / TargetCo-ReactantCatalyst / ReagentReaction ConditionsTypical YieldKey Output Metric
Benzotriazole (UV-P) o-PhenylenediamineNa2WO4·H2O / H2O2Toluene/EtOH, Room Temp88%Elimination of toxic azo-waste
Benzo[a]phenoxazines N-sub 1-naphthylamineHCl (Acidic Ethanol)Reflux, 2-4 hours65% - 85%NIR Emission >644 nm
Metal-Nitrosophenolato Cu(II) SaltsHydroxylamine / H2O2Aqueous/Organic, <10 °C>90%Stable Jahn-Teller Octahedral Complex
Li-Ion Separation Spent Cathode ScrapUltrasonic Agitation40 °C, 15 minutesN/A>99% downstream metal recovery

References

  • The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction , National Library of Medicine (PMC). Available at:[Link]

  • CN102432613A - Synthesis method of ultraviolet absorbent UV-P, Google Patents.
  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review , SciSpace. Available at:[Link]

  • Benzo[a]phenoxazinium-Based Red-Emitting Chemosensor for Zinc Ions in Biological Media , ACS Publications. Available at:[Link]

  • Preparation of LiNi1/3Co1/3Mn1/3O2 cathode materials from spent Li-ion batteries , ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Transmetalation of 4-Methyl-2-Nitrosophenol Transition Metal Complexes

Executive Summary Metal-nitrosophenolato complexes represent a highly versatile class of coordination compounds with applications ranging from the synthesis of biologically active natural products (e.g., the ferroverdin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metal-nitrosophenolato complexes represent a highly versatile class of coordination compounds with applications ranging from the synthesis of biologically active natural products (e.g., the ferroverdin class of antibiotics) to the development of advanced dyes and heterocyclic precursors[1]. The synthesis of these complexes historically relied on the Baudisch reaction, but modern protocols favor the highly regioselective Copper-Mediated Nitrosation of phenols.

This application note provides a self-validating, step-by-step protocol for the synthesis of copper(II) bis(4-methyl-2-nitrosophenol), the subsequent liberation of the highly reactive free ligand, and its recomplexation to form alternative transition metal architectures, such as cobalt(III) tris-complexes.

Mechanistic Rationale & Structural Dynamics

Understanding the structural dynamics of 4-methyl-2-nitrosophenol is critical for successful synthesis. The free ligand exists in a delicate tautomeric equilibrium between the aromatic nitrosophenol form and the non-aromatic 1,2-benzoquinone monooxime form[2].

When uncoordinated, ortho-nitrosophenols are notoriously unstable and prone to rapid oxidative degradation[3]. The introduction of a transition metal—specifically Copper(II)—serves a dual purpose:

  • Regioselectivity : The copper ion coordinates with the phenolate intermediate, directing the electrophilic attack of the nitrosonium ion (NO⁺) exclusively to the ortho-position[4].

  • Thermodynamic Stabilization : Upon formation, the metal instantly traps the nascent ligand, forming a highly stable, insoluble bis-complex that precipitates out of the reaction matrix, effectively halting any further degradation pathways[4].

Single-crystal X-ray diffraction (XRD) studies confirm that coordination in these complexes occurs through the nitrogen atom of the nitroso group and the phenolic oxygen, typically adopting a Jahn-Teller distorted octahedral geometry when solvated[2].

Comparative Properties of Metal-Nitrosophenolato Complexes

To facilitate experimental tracking and structural verification, the quantitative and geometric properties of the primary 4-methyl-2-nitrosophenol complexes are summarized below[2],[5]:

Metal IonOxidation StateStoichiometry (Ligand:Metal)Coordination GeometryTypical Visual Identity
Copper (Cu) +22:1Jahn-Teller Distorted Octahedral (Solvated)Dark Green / Brown Precipitate
Cobalt (Co) +33:1Octahedral (Hexacoordinate)Deep Red / Brown Solid
Iron (Fe) +2 / +33:1Octahedral (Hexacoordinate)Brilliant Green (e.g., Ferroverdins)
Nickel (Ni) +22:1Square Planar / OctahedralRed / Brown Solid

Experimental Workflows & Protocols

Workflow A 1. Starting Material p-Cresol B 2. Cu-Mediated Nitrosation (NaNO2, Cu(II), H+) A->B Electrophilic Addition C 3. Cu(II) bis(4-methyl- 2-nitrosophenol) Isolation B->C Precipitation D 4. Cu Scavenging (Polymer-Thiourea) C->D Decomplexation E 5. Free Ligand Recovery D->E Filtration F 6. Recomplexation (e.g., Co(II) + O2) E->F Transmetalation

Fig 1. End-to-end synthetic workflow for transition metal 4-methyl-2-nitrosophenolato complexes.

Protocol A: Copper-Mediated Synthesis of Copper(II) bis(4-methyl-2-nitrosophenol)

This protocol utilizes copper as both a directing group and a stabilizing trap.

Reagents:

  • p-Cresol (4-methylphenol): 10.0 mmol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O): 5.5 mmol (0.55 equiv)

  • Sodium nitrite (NaNO₂): 22.0 mmol (2.2 equiv)

  • Glacial acetic acid: 5 mL

  • Solvent: 50 mL (1:1 v/v Ethanol/Water)

Step-by-Step Methodology:

  • Substrate Activation: Dissolve p-cresol and CuSO₄·5H₂O in the Ethanol/Water mixture within a round-bottom flask. Stir until complete dissolution is achieved.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Add the glacial acetic acid.

    • Causality Insight: Nitrous acid (HNO₂) is highly unstable and rapidly decomposes to NOₓ gases at ambient temperatures. Maintaining 0–5 °C ensures a steady generation of the electrophilic nitrosonium ion (NO⁺) while safely dissipating the exothermic heat of nitrosation[6].

  • Electrophilic Addition: Dissolve NaNO₂ in 10 mL of cold deionized water. Add this solution dropwise to the reaction mixture over 30–45 minutes using an addition funnel.

    • Self-Validation Checkpoint: The solution will transition from pale blue to a deep, opaque green/brown as the bis-complex forms and precipitates.

  • Maturation & Isolation: Continue stirring at 0–5 °C for 2 hours to ensure complete conversion. Isolate the dark precipitate via vacuum filtration (Büchner funnel). Wash the filter cake sequentially with cold water (2 × 20 mL) and cold ethanol (1 × 10 mL) to remove unreacted phenols and acid residues. Dry under a high vacuum.

Protocol B: Ligand Liberation via Copper Scavenging

Isolating the free ligand requires breaking the robust Cu-N/O bonds without destroying the sensitive organic framework.

Step-by-Step Methodology:

  • Suspension: Suspend the synthesized Copper(II) bis(4-methyl-2-nitrosophenol) (2.0 mmol) in 30 mL of ethyl acetate (EtOAc).

  • Scavenging: Add 5.0 equivalents of a polymer-supported thiourea scavenger (e.g., QuadraPure TU). Stir the heterogeneous mixture at room temperature for 12 hours.

    • Causality Insight: Traditional decomplexation requires harsh concentrated acids that often degrade the nitrosophenol. Polymer-supported thiourea possesses a significantly higher thermodynamic binding affinity for Cu(II) than the nitrosophenol ligand. It cleanly strips the metal, leaving the free ligand in solution[3].

  • Isolation: Filter the mixture to remove the copper-loaded polymer beads. Concentrate the filtrate under reduced pressure at a low temperature (< 30 °C) to yield the free 4-methyl-2-nitrosophenol. Note: Store immediately under an inert atmosphere at -20 °C.

Protocol C: Synthesis of Cobalt(III) tris(4-methyl-2-nitrosophenolato)

Transmetalation to higher oxidation states.

Step-by-Step Methodology:

  • Complexation: Dissolve the freshly liberated 4-methyl-2-nitrosophenol (3.0 mmol) in 20 mL of absolute ethanol. Add Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (1.0 mmol).

  • Aerobic Oxidation: Stir the solution vigorously open to the atmosphere at room temperature for 4 hours.

    • Causality Insight: Co(II) initially coordinates with the ligand to form a transient bis-complex. However, under aerobic conditions, the Co(II) center is rapidly oxidized to Co(III). The smaller, highly charged Co(III) ion accommodates a third ligand, driving the formation of the kinetically inert, hexacoordinate octahedral tris-complex[5].

  • Isolation: Filter the resulting deep red/brown precipitate, wash with cold ethanol, and dry under a vacuum.

Mechanism N1 Nitrous Acid Formation NaNO2 + H+ -> HNO2 -> NO+ N3 Regioselective Attack NO+ attacks ortho to Phenol OH N1->N3 N2 Phenol Activation p-Cresol + Cu(II) -> Cu-Phenolate N2->N3 N4 Tautomeric Equilibrium Nitrosophenol <-> Quinone-monoxime N3->N4 N5 Thermodynamic Sink Cu(II) traps ligand as stable bis-complex N4->N5 Prevents degradation

Fig 2. Mechanistic pathway of copper-mediated regioselective ortho-nitrosation of p-cresol.

References

  • [2],[1],[5] Nicholls, A. J., Barber, T., & Baxendale, I. R. (2019). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules, 24(22), 4018. URL: [Link]

  • [3],[4] Nicholls, A. J., Batsanov, A. S., & Baxendale, I. R. (2019). Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. Molecules, 24(22), 4154. URL: [Link]

Sources

Application

Application Note: 4-Methyl-2-nitrosophenol as a Chelating Agent in Solvent Extraction and Hydrometallurgy

Introduction & Mechanistic Grounding 4-Methyl-2-nitrosophenol (also known as 2-nitroso-p-cresol or 2-nitroso-4-methylphenol) is a highly selective bidentate chelating agent with profound utility in transition metal extra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

4-Methyl-2-nitrosophenol (also known as 2-nitroso-p-cresol or 2-nitroso-4-methylphenol) is a highly selective bidentate chelating agent with profound utility in transition metal extraction and hydrometallurgical recycling. In aqueous and organic solutions, the molecule exhibits tautomerism, existing in a dynamic equilibrium between its nitrosophenol and quinone-monoxime forms[1].

Causality of Chelation Efficacy: The thermodynamic stability of metal complexes formed by 4-methyl-2-nitrosophenol is superior to that of unsubstituted nitrosophenols. This is driven by the para-methyl group, which exerts an electron-donating (+I) effect. This effect increases the electron density on the phenolate oxygen, strengthening the metal-ligand bond. Single-crystal X-ray diffraction (XRD) confirms that transition metals coordinate via the nitrogen atom of the nitroso group and the oxygen atom of the phenolic hydroxyl group, forming highly stable, Jahn-Teller distorted octahedral geometries (e.g., with Cu²⁺)[1][2]. Because these metal-nitrosophenolato complexes are electrically neutral and highly hydrophobic, they partition rapidly into organic solvents, making the ligand exceptionally valuable for selective liquid-liquid extraction and solid-liquid interfacial separation[1].

(Note on Nomenclature: In specific hydrometallurgical literature, 2-nitroso-4-methylphenol is occasionally abbreviated as "NMP"[3]. Care must be taken not to confuse this chelator with N-methyl-2-pyrrolidone, a generic industrial solvent).

Application Workflow 1: Hydrometallurgical Recovery of Spent LIBs

A critical bottleneck in recycling spent lithium-ion batteries (LIBs) is the clean separation of active cathode materials (e.g., LiNi₁/₃Co₁/₃Mn₁/₃O₂, LiCoO₂) from aluminum or copper current collectors. Traditional thermal degradation is energy-intensive and environmentally toxic.

The Synergistic Mechanism: 4-Methyl-2-nitrosophenol is deployed as a surface-active chelator during ultrasonic-assisted separation[3][4]. When subjected to ultrasonic cavitation at 40 °C, localized high-pressure micro-jets disrupt the polyvinylidene fluoride (PVDF) binder. Simultaneously, 4-methyl-2-nitrosophenol selectively chelates exposed metal ions at the binder-foil interface. This combined mechanical and chemical action completely liberates the active materials from the electrodes in just 15 minutes, allowing for subsequent high-yield acid leaching[3].

G Step1 Spent LIB Cathode Material (Al Foil + Active Mass) Step2 Ultrasonic Chelation 4-methyl-2-nitrosophenol 40°C, 15 min Step1->Step2 Disrupt binder & chelate surface ions Step3 Acid Leaching 2M H2SO4, H2O2, 70°C Step2->Step3 Complete separation (>99%) Step4 Impurity Precipitation Fe/Al Removal (pH 2.0-2.5) Step3->Step4 Pregnant Leach Solution Step5 Solvent Extraction Selective Co/Ni Recovery Step4->Step5 Purified Aqueous Phase

Fig 1: Hydrometallurgical workflow utilizing 4-methyl-2-nitrosophenol for LIB recycling.

Protocol A: Ultrasonic-Assisted Electrode Separation (Self-Validating)
  • Preparation: Manually dismantle spent LIBs to extract the cathode sheets. Cut the sheets into uniform 2×2 cm fragments to standardize the surface area.

  • Chelation Bath: Submerge the cathode fragments in an organic solution containing 4-methyl-2-nitrosophenol.

  • Sonication: Apply ultrasonic agitation (e.g., 240W) at exactly 40 °C for 15 minutes[3].

    • Causality: 40 °C is the thermodynamic sweet spot. Lower temperatures reduce the kinetics of binder disruption, while higher temperatures risk solvent volatilization and thermal degradation of the nitrosophenol ligand.

    • Self-Validation: The complete shedding of the black active mass from the shiny metallic foil serves as an immediate visual confirmation of successful interfacial chelation.

  • Filtration & Leaching: Filter the mixture to recover the intact Al/Cu foils. Decant the solution to recover the active powder. Proceed to acid-leach the powder using 2 mol/L H₂SO₄ with a 1:2 H₂O₂:H₂SO₄ molar ratio at 70 °C for 1 hour to achieve >99% metal dissolution[3][4].

Application Workflow 2: Trace Metal Solvent Extraction

Beyond solid-liquid separation, 4-methyl-2-nitrosophenol is a potent extractant for liquid-liquid solvent extraction of trace transition metals, particularly Cobalt(II) and Copper(II)[5]. The extraction is heavily pH-dependent; the phenolic proton (pKa ~7.5) must be displaced for the bidentate N,O-coordination to occur effectively.

Protocol B: Solvent Extraction of Cobalt(II)
  • Aqueous Phase Preparation: Adjust the pregnant leach solution (containing Co²⁺) to a pH of 6.0–7.5 using dilute NaOH[5].

    • Causality: At pH < 5.0, the ligand remains protonated, preventing complexation. At pH > 8.5, competing hydroxide precipitation (e.g., Co(OH)₂) reduces extraction efficiency.

  • Organic Phase Preparation: Dissolve 4-methyl-2-nitrosophenol in an aliphatic diluent (e.g., kerosene) at a concentration of 0.1 M.

  • Contacting: Mix the aqueous and organic phases at an Organic:Aqueous (O:A) ratio of 1:1. Agitate vigorously for 10 minutes to ensure complete mass transfer.

    • Self-Validation: The organic phase will undergo a distinct colorimetric shift to a deep grey/brown hue. This optical change is the intrinsic validation of the Co(II)-nitrosophenolato complex formation[1].

  • Phase Separation & Stripping: Allow the phases to separate in a separatory funnel. Strip the loaded organic phase using 0.1 M HCl to protonate the ligand, releasing concentrated CoCl₂ back into a new aqueous phase.

Quantitative Data Summaries

Table 1: Optimized Parameters for LIB Electrode Separation & Leaching [3][4]

ParameterOptimized ValueCausality / Mechanistic Effect
Ultrasonic Temp 40 °CMaximizes cavitation energy while preserving ligand structural stability.
Ultrasonic Time 15 minSufficient contact time for >99% active mass liberation from the current collector.
Leaching Acid 2 mol/L H₂SO₄Provides optimal proton activity for the dissolution of the metal oxide lattice.
Reductant Ratio 1:2 (H₂O₂:H₂SO₄)H₂O₂ reduces insoluble Co(III) to soluble Co(II), accelerating leaching kinetics.
Leaching Temp 70 °COvercomes the activation energy barrier for complete dissolution (>99% yield).

Table 2: Chelation Properties of 4-Methyl-2-nitrosophenol [1][2]

Target Metal IonCoordination GeometryVisual Indicator (Organic Phase)
Copper (Cu²⁺) Jahn-Teller Distorted OctahedralDeep Red / Brown
Cobalt (Co²⁺) OctahedralGrey / Brown
Iron (Fe²⁺) Octahedral (Ferroverdin-like)Deep Green

Sources

Method

4-methyl-2-nitrosophenol application in spectrophotometric determination of trace metals

Application Note: 4-Methyl-2-nitrosophenol in the Spectrophotometric Determination of Trace Metals Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Advanced Methodology...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Methyl-2-nitrosophenol in the Spectrophotometric Determination of Trace Metals

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Overview

The accurate quantification of trace transition metals is a critical requirement in environmental monitoring, pharmaceutical quality control, and metallomics. 4-Methyl-2-nitrosophenol (and its functionalized derivatives, such as 5-ethylamino-4-methyl-2-nitrosophenol) serves as a highly versatile reagent for the spectrophotometric and fluorometric determination of trace metals.

This guide explores the dual utility of this compound:

  • Classical Direct Complexation: Acting as a bidentate ligand to form intensely colored metal-nitrosophenolato complexes for direct UV-Vis quantification.

  • Precursor for Far-Red/NIR Chemosensors: Acting as a synthetic building block for benzo[a]phenoxazinium dyes (Nile Blue analogues) to enable highly selective, long-wavelength fluorescent tracking of heavy metals in biological media.

The Causality of Coordination: Tautomeric Equilibrium

The analytical power of 4-methyl-2-nitrosophenol stems from its tautomeric behavior. In solution, the free nitrosophenol ligand exists in a dynamic equilibrium with its more favored o-benzoquinone monoxime tautomer[1]. Single-crystal X-ray diffraction (XRD) confirms that coordination to d-block metals (e.g., Cu²⁺, Co³⁺) occurs predominantly through the nitrogen atom of the oxime group, rather than the oxygen[2]. This N-coordination drives the formation of stable, highly colored bis-ligated (Jahn-Teller distorted) or tris-ligated (octahedral) complexes, yielding distinct Metal-Ligand Charge Transfer (MLCT) bands that are ideal for spectrophotometry[2].

Pathway Visualization

G A 4-Methyl-2-nitrosophenol (Tautomeric Equilibrium) B o-Benzoquinone Monoxime (Active Chelator) A->B Tautomerization G Condensation with Naphthylamines A->G + Acidic Ethanol C Direct Metal Complexation (Baudisch-type) B->C + d-Block Metals E Bis/Tris-ligated Complexes (Cu²⁺, Co³⁺, Fe²⁺) C->E N-Coordination D Fluorescent Probe Synthesis (Derivatization) H Benzo[a]phenoxazinium Dyes (Far-Red/NIR Chemosensors) D->H Ring Closure F UV-Vis Spectrophotometry (Trace Metal Quantification) E->F G->D I Fluorometric Detection (Zn²⁺, Hg²⁺ in Bio-media) H->I Target Binding

Caption: Dual pathways of 4-methyl-2-nitrosophenol in trace metal spectrophotometric analysis.

Application I: Direct UV-Vis Spectrophotometry of Transition Metals

For the determination of metals like Copper (Cu²⁺) and Cobalt (Co³⁺), 4-methyl-2-nitrosophenol directly chelates the metal ions. The methyl group at the 4-position acts as an electron-donating group (EDG), which increases the electron density on the coordinating nitrogen, thereby enhancing the thermodynamic stability of the resulting complex compared to unsubstituted nitrosophenols[1].

Protocol 1: Spectrophotometric Determination of Cu(II)

Self-Validating Design: This protocol incorporates a differential solvent extraction step to separate the organic-soluble bis-ligated complex from unreacted mono-ligated aqueous intermediates, ensuring baseline resolution[1].

Reagents & Materials:

  • 0.01 M 4-methyl-2-nitrosophenol in ethanol.

  • Acetate buffer (pH 5.5).

  • Spectrophotometric-grade Chloroform.

Step-by-Step Methodology:

  • Sample Preparation: Transfer an aliquot of the aqueous sample containing trace Cu(II) (0.5 – 5.0 µg/mL) into a separatory funnel.

  • pH Adjustment: Add 5.0 mL of acetate buffer (pH 5.5) to lock the ligand in its optimal deprotonated o-benzoquinone monoxime state.

  • Complexation: Add 2.0 mL of the 4-methyl-2-nitrosophenol reagent. Swirl gently and incubate at room temperature for 10 minutes to allow complete N-coordinated bis-ligated dimer formation[2].

  • Extraction: Add 10.0 mL of chloroform. Shake vigorously for 2 minutes. The Cu(II) complex will partition into the organic phase.

  • Phase Separation & Validation: Allow the phases to separate. Drain the lower organic layer through anhydrous sodium sulfate to remove trace water (which can cause optical scattering). Validation Check: Run a reagent blank (omitting the sample) through the exact same extraction to zero the spectrophotometer, negating the intrinsic absorbance of the free ligand.

  • Measurement: Measure the absorbance of the organic phase at λmax ~450 nm against the reagent blank.

Application II: Synthesis of Far-Red/NIR Fluorescent Chemosensors

Direct UV-Vis detection is often unsuitable for biological samples (e.g., cell lysates, tissue) due to severe background autofluorescence and light scattering below 600 nm. To overcome this, 5-(ethylamino)-4-methyl-2-nitrosophenol is condensed with naphthalene derivatives to synthesize benzo[a]phenoxazinium chlorides[3]. These Nile Blue analogues possess extended π-conjugation, pushing their absorption and emission spectra into the far-red/near-infrared (NIR) window (640–680 nm)[4].

Protocol 2: Fluorometric Determination of Intracellular Zn(II)

Zinc is a critical trace metal in cellular biology, but its diamagnetic nature (d¹⁰) makes it spectroscopically silent. A benzo[a]phenoxazinium derivative functionalized with an N,N-di(2-picolyl)ethylenediamine (DPEN) unit acts as a highly selective "off-on" or ratiometric sensor for Zn²⁺ in 100% aqueous media[5].

Step-by-Step Methodology:

  • Probe Synthesis (Condensation): Reflux 5-(ethylamino)-4-methyl-2-nitrosophenol hydrochloride with the DPEN-functionalized naphthalene derivative in acidic ethanol (HCl) for 12-24 hours. Purify via silica gel chromatography to isolate the benzo[a]phenoxazinium chloride probe[3],[5].

  • Buffer Preparation: Prepare a 10 µM solution of the probe in 100% aqueous PBS buffer (pH 7.4). Crucial Insight: No organic cosolvent is required due to the excellent aqueous solubility of the chloride salt, preserving the native state of biological samples[5].

  • Titration & Interference Validation: Before analyzing unknown samples, validate selectivity. Spike the probe solution with competing biologically relevant ions (Ca²⁺, Mg²⁺, Fe³⁺). The emission at 656 nm should remain unperturbed.

  • Zn²⁺ Detection: Add the biological sample. Upon Zn²⁺ binding to the DPEN unit, the molecular orbitals of the fluorophore are altered. Excitation at 580 nm will yield a massive, quantifiable fluorescence enhancement at 656 nm[5].

Quantitative Data Summary

The table below consolidates the analytical metrics of 4-methyl-2-nitrosophenol and its derivatives across different trace metal targets.

Target AnalyteReagent FormulationAnalytical Modalityλmax (Detection)Mechanistic Principle
Copper (Cu²⁺) 4-methyl-2-nitrosophenolUV-Vis Absorbance~450 nmN-coordinated bis-ligated complexation; Jahn-Teller distorted geometry[2].
Cobalt (Co³⁺) 4-methyl-2-nitrosophenolUV-Vis Absorbance~400 nmTris-ligated octahedral coordination; highly stable complex[2].
Zinc (Zn²⁺) Benzo[a]phenoxazinium (DPEN-functionalized)Fluorescence Emission656 nmChelation-induced electronic perturbation in 100% aqueous media (PBS pH 7.4)[5].
Mercury (Hg²⁺) Benzo[a]phenoxazinium derivativeFluorescence Emission652 nmDesulfurization-based cyclization / Hg–S bond cleavage causing blue shifts[6].

Sources

Application

Application Note: Regioselective Nitrosation of p-Cresol to 4-Methyl-2-nitrosophenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocol, and analytical characterization. Introduction & Mechanistic Rationale The syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocol, and analytical characterization.

Introduction & Mechanistic Rationale

The synthesis of 4-methyl-2-nitrosophenol via the direct nitrosation of p-cresol is a foundational procedure in organic synthesis, particularly relevant for the preparation of metal-nitrosophenolato complexes[1] and azo-nitroso hybrid dyes[2]. As a Senior Application Scientist, it is critical to understand that this reaction is not merely a substitution but a highly sensitive electrophilic aromatic substitution driven by the generation of the nitrosonium ion ( NO+ )[2].

Because the para-position of p-cresol is sterically and electronically blocked by the methyl group, substitution is directed exclusively to the ortho-position relative to the activating hydroxyl group[3]. The reaction rate is heavily dependent on acidity; an initial rate-limiting nitrosation is followed by rapid deprotonation of the Wheland intermediate[3]. Furthermore, researchers must account for the tautomeric nature of the product, which readily equilibrates between the nitrosophenol form and the more thermodynamically favored o-benzoquinone monoxime structure[1].

G NaNO2 Sodium Nitrite (NaNO₂) Nitrosonium Nitrosonium Ion (NO⁺) NaNO2->Nitrosonium + H⁺, - H₂O Acid Acidic Medium (H₂SO₄ / HCl) Acid->Nitrosonium Wheland Wheland Intermediate (σ-complex) Nitrosonium->Wheland Electrophilic Attack pCresol p-Cresol (Substrate) pCresol->Wheland π-electron donation Product 4-Methyl-2-nitrosophenol (Tautomerizes) Wheland->Product - H⁺ (Deprotonation)

Mechanistic workflow of p-cresol nitrosation via nitrosonium ion electrophilic attack.

Experimental Protocol

This protocol is designed as a self-validating system. The causality behind each step is explicitly detailed to ensure reproducibility and to mitigate common failure modes, such as over-oxidation to the nitro-derivative or thermal decomposition of the nitrous acid intermediate[3].

Reagents and Materials
  • p-Cresol: 10.8 g (0.1 mol) – Ensure high purity; trace unsubstituted phenol impurities can severely skew kinetic and yield data[3].

  • Sodium Nitrite ( NaNO2​ ): 7.6 g (0.11 mol) – Slight excess to ensure complete conversion.

  • Sulfuric Acid ( H2​SO4​ ) or Hydrochloric Acid ( HCl ): Concentrated, utilized to prepare a dilute acidic aqueous medium.

  • Solvent: Glacial acetic acid or a water/ethanol mixture.

Step-by-Step Methodology

Step 1: Substrate Preparation and Temperature Control Dissolve 10.8 g of p-cresol in 50 mL of glacial acetic acid (or a suitable aqueous ethanol mixture) in a 250 mL round-bottom flask. Place the flask in an ice-salt bath and allow the solution to cool to 0–5 °C.

  • Causality: Maintaining a temperature strictly below 5 °C is critical. Higher temperatures accelerate the spontaneous decomposition of HNO2​ into nitrogen oxides and promote the rapid oxidation of the nitroso product into 4-methyl-2-nitrophenol[3].

Step 2: Generation of the Nitrosating Agent In a separate beaker, dissolve 7.6 g of sodium nitrite in 20 mL of distilled water. Chill this solution to 0–5 °C.

  • Causality: Pre-chilling the aqueous NaNO2​ prevents localized heating upon addition to the acidic reaction mixture, which would otherwise destroy the active NO+ species[2].

Step 3: Controlled Electrophilic Addition Equip the reaction flask with an addition funnel and a magnetic stirrer. Begin adding the chilled sodium nitrite solution dropwise to the p-cresol solution over a period of 30–45 minutes. Maintain vigorous stirring.

  • Causality: Dropwise addition ensures a low, steady-state concentration of the nitrosonium ion. This prevents the exothermic reaction from overwhelming the cooling capacity of the ice bath, thereby maximizing regioselectivity and preventing runaway oxidation[3].

Step 4: Maturation and Precipitation After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 1–2 hours. The reaction mixture will progressively darken, and a precipitate of 4-methyl-2-nitrosophenol will begin to form.

  • Causality: The extended maturation time allows for the slow, rate-limiting deprotonation of the Wheland intermediate to reach completion, maximizing the yield of the thermodynamically stable product[2].

Step 5: Workup and Isolation Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 20 mL) until the filtrate is pH neutral.

  • Causality: Washing removes residual inorganic salts (e.g., sodium bisulfate/chloride) and unreacted acid. Using ice-cold water minimizes the dissolution of the slightly water-soluble product.

Step 6: Purification Recrystallize the crude product from a minimal amount of hot ethanol or light petroleum. Dry the purified crystals under high vacuum over P2​O5​ [3].

Data Presentation & Characterization

Validation of the synthesized 4-methyl-2-nitrosophenol is performed via physical and spectroscopic characterization. The table below summarizes the expected analytical data for the pure compound.

Property / AnalysisExpected Value / ObservationRationale & Source
Molecular Formula C7​H7​NO2​ Standard stoichiometry[4].
Molecular Weight 137.14 g/mol Computed mass[4].
Appearance Yellow-brown to reddish crystalsColor arises from the extended conjugation and tautomeric o-benzoquinone monoxime structure[1].
Infrared (IR) Spectroscopy Strong bands at ~1620 cm−1 (C=O) and ~3300 cm−1 (N-OH)Confirms the presence of the o-benzoquinone monoxime tautomer in the solid state[1].
Regioselectivity Exclusively ortho-substitutedThe para-position is sterically hindered by the existing methyl group[2][3].

References

  • The Chemistry of Nitroso-compounds. Part IV.
  • Nitrosonium Source: Grokipedia URL
  • 4-Methyl-2-nitrosophenol | C7H7NO2 | CID 418726 Source: PubChem - NIH URL
  • Source: Encyclopedia.

Sources

Method

Application Note: Synthesis and In Vitro Assay Preparation of Near-Infrared Fluorescent Probes Derived from 4-Methyl-2-nitrosophenol

Introduction & Mechanistic Grounding 4-Methyl-2-nitrosophenol and its 5-alkylamino derivatives (e.g., 5-(ethylamino)-4-methyl-2-nitrosophenol) are foundational precursors in the development of benzo[a]phenoxazinium chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

4-Methyl-2-nitrosophenol and its 5-alkylamino derivatives (e.g., 5-(ethylamino)-4-methyl-2-nitrosophenol) are foundational precursors in the development of benzo[a]phenoxazinium chlorides. These rigid, polycyclic cationic fluorophores are highly valued in in vitro assays due to their exceptional photophysical properties, including emission in the near-infrared (NIR) region (640–680 nm), high molar absorptivity, and robust photostability.

The strategic selection of 4-methyl-2-nitrosophenol derivatives is driven by causality: the condensation of these precursors with naphthylamines yields a highly conjugated planar core. This extended conjugation shifts the absorption and emission spectra into the NIR window, which is critical for in vitro biological assays because it bypasses the natural autofluorescence of cellular components (typically occurring below 500 nm). Furthermore, these 1[1] possess excellent membrane permeability and low cytotoxicity, making them ideal for live-cell imaging, organelle-specific staining (e.g., vacuoles, endoplasmic reticulum), and real-time2[2].

Photophysical Properties & Quantitative Data

To select the appropriate derivative for your specific in vitro assay, it is crucial to compare their photophysical behaviors in physiological environments. The table below summarizes the properties of various probes synthesized from 4-methyl-2-nitrosophenol derivatives.

Table 1: Photophysical Properties of Benzo[a]phenoxazinium Derivatives in Aqueous Media (PBS, pH 7.4)

Probe DerivativePrecursor UsedAbsorbance Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ)Primary In Vitro Application
Probe 1 (Zn²⁺ Sensor) 5-(ethylamino)-4-methyl-2-nitrosophenol582 nm656 nm0.38Intracellular Zn²⁺ detection (KB cells)
Probe 2 (Sulfonamide) 5-(ethylamino)-4-methyl-2-nitrosophenol621 nm643 nm0.26Vacuole/ER staining (S. cerevisiae)
Probe 3 (Carboxylated) 5-(ethylamino)-4-methyl-2-nitrosophenol625 nm654 nm0.32Hypoxic tumor cell imaging (V79 cells)

Workflow Visualization

The following diagram maps the logical progression from chemical synthesis using the 4-methyl-2-nitrosophenol derivative to the final in vitro biological application.

Workflow A 5-(ethylamino)-4-methyl- 2-nitrosophenol HCl C Acidic Condensation (MeOH, HCl, Reflux 20h) A->C B N-Substituted Naphthylamine B->C D Benzo[a]phenoxazinium Chloride (NIR Probe) C->D E In Vitro Assay Prep (PBS pH 7.4, 10-30 µM) D->E F Live-Cell Imaging (Confocal Microscopy) E->F G Chemosensing (e.g., Zn2+ detection) E->G

Caption: Workflow from 4-methyl-2-nitrosophenol derivative synthesis to in vitro cellular imaging.

Experimental Protocols

Protocol A: Synthesis of Benzo[a]phenoxazinium Chloride Probes

Causality Note: The reaction requires strongly acidic conditions to protonate the nitrosophenol, facilitating the electrophilic aromatic substitution and subsequent oxidative cyclization with the naphthylamine derivative. Methanol is chosen as the solvent to ensure the solubility of both the polar hydrochloride salts and the intermediate species.

  • Preparation of Reagents: Weigh 0.071 g (3.80 × 10⁻⁴ mol, 1.5 eq.) of 5-(ethylamino)-4-methyl-2-nitrosophenol hydrochloride and dissolve it in 3 mL of anhydrous methanol in a round-bottom flask.

  • Acidification: Add 0.118 mL of concentrated hydrochloric acid (HCl) to the mixture. Why? HCl maintains the nitrosophenol in its reactive tautomeric form and catalyzes the condensation.

  • Addition of Naphthylamine: Add the corresponding N-substituted naphthylamine derivative (e.g., N-(3-(naphthalen-1-ylamino)propyl)propane-1-sulfonamide) (2.19 × 10⁻⁴ mol, 1.0 eq.) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 20 hours under a nitrogen atmosphere to prevent unwanted side oxidations.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a dichloromethane/methanol (9:1, v/v) mobile phase. The product will appear as a distinct blue spot.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude dark blue solid via silica gel column chromatography using a gradient of dichloromethane to methanol.

  • Validation: Confirm the structure via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol B: In Vitro Live-Cell Assay for Intracellular Zn²⁺ Sensing

Causality Note: PBS (pH 7.4) is strictly used without organic cosolvents to prevent solvent-induced cytotoxicity and accurately reflect physiological conditions. The high water solubility of these specific benzo[a]phenoxazinium salts enables this cosolvent-free approach.

  • Cell Culture: Culture KB cells (human oral epidermoid carcinoma) in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed the cells in 35-mm glass-bottom culture dishes at a density of 1 × 10⁵ cells/dish and incubate for 24 hours to allow for adherence.

  • Probe Incubation: Wash the cells twice with PBS (pH 7.4). Add the synthesized benzo[a]phenoxazinium probe diluted in PBS to a final concentration of 20 µM. Why 20 µM? Cytotoxicity assays (MTT) indicate that cell viability remains >89% at concentrations up to 30 µM, making 20 µM optimal for signal-to-noise ratio without compromising cell health.

  • Incubation Period: Incubate the cells with the probe for 30 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells three times with PBS to remove any unbound extracellular fluorophore, preventing background noise.

  • Zn²⁺ Treatment (Optional for positive control): To demonstrate Zn²⁺ sensing, incubate a subset of the stained cells with 50 µM ZnCl₂ in PBS for an additional 20 minutes.

  • Imaging: Image the cells using a confocal laser scanning microscope. Excite the sample at 580–590 nm and collect emission in the 640–680 nm range.

Trustworthiness & Self-Validating Systems

To ensure the protocol is a self-validating system, researchers must incorporate the following internal controls:

  • Autofluorescence Baseline: Always image unstained cells at the identical laser power and detector gain to establish baseline fluorescence. Any signal in the experimental group must be statistically significant above this baseline.

  • Metal Ion Selectivity Control: In chemosensing assays, cross-reactivity must be tested. Introduce competing ions (e.g., Fe³⁺, Cu²⁺, Ca²⁺) to parallel in vitro samples. A robust 4-methyl-2-nitrosophenol-derived probe will show fluorescence enhancement exclusively in the presence of the target ion (e.g., Zn²⁺) while paramagnetic ions like Fe³⁺ and Cu²⁺ may slightly quench the fluorescence[2].

  • Viability Control: Run parallel MTT assays on probe-treated cells to confirm that the observed morphological changes are not artifacts of probe toxicity. Cell viability should remain above 85% for accurate live-cell physiological mapping.

References

  • Benzo[a]phenoxazinium-Based Red-Emitting Chemosensor for Zinc Ions in Biological Media Source: Organic Letters - ACS Publications URL:[Link]

  • Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues Source: MDPI Proceedings URL:[Link]

  • Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Methyl-2-Nitrosophenol Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the synthesis and isolation of ortho-nitrosophenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the synthesis and isolation of ortho-nitrosophenols. 4-Methyl-2-nitrosophenol (also known as 2-nitroso-p-cresol) is a highly versatile building block in dye synthesis, pharmaceutical development, and coordination chemistry [4]. However, it is notoriously unstable and highly susceptible to over-oxidation, dimerization, and polymerization.

This guide is designed to troubleshoot the most common failure modes during its synthesis, explaining the mechanistic causality behind each protocol step to ensure your workflows are robust, reproducible, and self-validating.

Frequently Asked Questions & Troubleshooting

Q1: My final product NMR shows a nitro group (-NO₂) instead of a nitroso group (-NO). Why is my 4-methyl-2-nitrosophenol oxidizing during synthesis?

The Causality: The conversion of p-cresol to 4-methyl-2-nitrosophenol relies on electrophilic aromatic substitution using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid. The primary cause of over-oxidation to 4-methyl-2-nitrophenol is the inherent instability of nitrous acid.

If excess NaNO₂ is used, or if the temperature rises above 5 °C, nitrous acid rapidly disproportionates:

3HNO2​→HNO3​+2NO+H2​O

The newly formed nitric acid (HNO₃) and nitrogen oxides (e.g., N₂O₃, N₂O₄) are potent oxidizing and nitrating agents. They will immediately oxidize the delicate nitroso group on your product into a nitro group. The Fix: Maintain strict stoichiometric control (maximum 1.05 equivalents of NaNO₂) and keep the internal reaction temperature strictly between 0 °C and 5 °C to thermodynamically suppress HNO₂ disproportionation.

Q2: How can I chemically quench the oxidizing environment during the nitrosation of p-cresol?

The Causality: Even with perfect temperature control, trace amounts of unreacted nitrous acid remain post-reaction and will cause auto-oxidation during the workup phase. To prevent this, you must introduce a chemical scavenger to irreversibly destroy the residual nitrosating agents [2].

We recommend using Sulfamic Acid or Urea . Sulfamic acid is generally preferred in highly acidic environments (pH < 2) because its reaction kinetics with HNO₂ are significantly faster than urea[3]. It reduces the dangerous nitrite species directly to inert nitrogen gas, leaving behind easily washable sulfuric acid.

Q3: The isolated 4-methyl-2-nitrosophenol degrades into a dark, insoluble tar over a few days even in the fridge. How can I stabilize it for storage?

The Causality: Free 2-nitrosophenols exist in a tautomeric equilibrium with their o-benzoquinone monoxime form. This highly conjugated, electron-rich system is prone to radical-induced polymerization and dimerization when exposed to atmospheric oxygen and light. The Fix: Utilize a metal-complexation strategy (a variation of the Baudisch reaction principles). Transition metals, particularly Copper(II), coordinate strongly to both the nitrogen and oxygen atoms of the ligand, forming a highly stable, bidentate bischelate complex[1]. This locks the tautomeric state and sterically shields the reactive sites, allowing the compound to be stored at room temperature for months.

Experimental Workflows & Protocols

Protocol A: Optimized Nitrosation with Sulfamic Acid Quenching

This protocol ensures the kinetic trapping of the nitroso product while eliminating oxidative artifacts during workup.

  • Preparation: Dissolve 10.0 mmol of p-cresol in 15 mL of ethanol and 5 mL of concentrated HCl. Transfer the flask to an ice-salt bath and allow the internal temperature to drop to 0–2 °C.

  • Nitrosation: Prepare a solution of NaNO₂ (10.5 mmol, 1.05 eq) in 5 mL of chilled, degassed distilled water. Add this dropwise to the p-cresol solution over 60 minutes using a syringe pump. Critical: The internal temperature must not exceed 5 °C.

  • Maturation: Stir the mixture for an additional 30 minutes at 0 °C to ensure complete conversion.

  • Quenching: Add 1.0 mmol (0.1 eq) of solid sulfamic acid directly to the reaction mixture. Stir vigorously for 15 minutes. You will observe effervescence as N₂ gas is evolved, indicating the destruction of residual HNO₂.

  • Workup: Extract the aqueous slurry with cold dichloromethane (3 x 20 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 25 °C and protect the flask from direct light.

Protocol B: Copper(II) Complexation for Long-Term Storage

Use this protocol immediately after Protocol A to stabilize the free ligand.

  • Complexation: Dissolve the freshly concentrated crude 4-methyl-2-nitrosophenol in a minimal amount of cold ethanol.

  • Precipitation: Add a saturated aqueous solution of Copper(II) acetate (5.0 mmol, 0.5 eq). Stir at room temperature for 30 minutes. A dark green/brown precipitate of Copper(II) bis(4-methyl-2-nitrosophenolato) will rapidly form.

  • Isolation: Filter the precipitate via vacuum filtration, wash sequentially with cold water and cold ethanol, and dry under high vacuum.

  • Decomplexation (On-Demand): When the free ligand is required for downstream synthesis, suspend the copper complex in dichloromethane and shake vigorously with 2M HCl in a separatory funnel. The organic layer will turn orange/red (indicating the release of the free ligand), and the aqueous layer will turn pale blue (Cu²⁺ ions) [1].

Data Presentation & Process Visualization

Table 1: Comparison of Nitrous Acid Quenching Agents
Quenching AgentChemical FormulaReaction Mechanism with HNO₂ByproductsOptimal pHKinetic Rate
Sulfamic Acid H₃NSO₃ HNO2​+H3​NSO3​→N2​+H2​SO4​+H2​O N₂, H₂SO₄< 2.0Very Fast
Urea CO(NH₂)₂ 2HNO2​+CO(NH2​)2​→2N2​+CO2​+3H2​O N₂, CO₂< 4.0Moderate
Table 2: Stability Profile of 4-Methyl-2-Nitrosophenol
Chemical StateStorage ConditionEstimated Shelf-LifePrimary Degradation Pathway
Free Ligand (Solid)Room Temp (Air, Light)< 24 hoursOxidation to nitrophenol / Polymerization
Free Ligand (Solid)-20 °C (Argon, Dark)1–2 weeksSlow dimerization
Cu(II) Complex (Solid)Room Temp (Air, Light)> 6 monthsHighly stable; no significant degradation
Process Pathway Diagram

G A p-Cresol (Starting Material) B Nitrosation (NaNO2, HCl, <5°C) A->B C 4-Methyl-2-nitrosophenol (Target Product) B->C Stoichiometric control F Nitrite Scavenging (Urea / Sulfamic Acid) B->F Quench excess HNO2 D Excess HNO2 / N2O3 Oxidative Environment C->D Unquenched reaction G Cu(II) Protection (Baudisch-type) C->G Add Cu(II) salts E 4-Methyl-2-nitrophenol (Over-oxidized Impurity) D->E Oxidation F->C Stabilizes yield H Copper(II) bis(4-methyl- 2-nitrosophenolato) (Stable Complex) G->H Prevents auto-oxidation

Reaction pathways and stabilization strategies for 4-methyl-2-nitrosophenol synthesis.

References

  • The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules (MDPI), 2020. URL:[Link]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development (ACS), 2023. URL:[Link]

  • Measurement of Nitrosamine and Nitramine Formation from NOx Reactions with Amines during Amine-Based Carbon Dioxide Capture. Environmental Science & Technology (ACS), 2012. URL:[Link]

  • Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes. International Journal of Molecular Sciences (MDPI), 2023. URL:[Link]

Optimization

Technical Support Center: Optimizing Yield and Purity in 4-Methyl-2-Nitrosophenol Synthesis

Welcome to the Technical Support Center for the preparation of 4-methyl-2-nitrosophenol. Designed for researchers and drug development professionals, this guide addresses the critical bottlenecks of yield optimization an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the preparation of 4-methyl-2-nitrosophenol. Designed for researchers and drug development professionals, this guide addresses the critical bottlenecks of yield optimization and purity enhancement encountered during the nitrosation of p-cresol.

Expert Insights: The Causality of Experimental Choices

The synthesis of ortho-nitrosophenols is notoriously challenging. In standard electrophilic aromatic substitution (SEAr), the nitrosation of phenols occurs almost exclusively at the para position due to the thermodynamic stability of the para-substituted Wheland intermediate[1]. To synthesize 4-methyl-2-nitrosophenol, we utilize p-cresol (4-methylphenol), where the para position is sterically and electronically blocked by a methyl group, forcing the nitroso group into the ortho position[1].

However, free 2-nitrosophenols are highly reactive. They readily tautomerize to the o-benzoquinone monoxime structure and are prone to condensation or oxidation into 4-methyl-2-nitrophenol[1]. To achieve high yield and purity, researchers must choose between a strictly temperature-controlled Direct Electrophilic Nitrosation [2] or a Copper-Mediated Baudisch Reaction , which stabilizes the intermediate as a metal complex[1].

Step-by-Step Experimental Methodologies

Protocol A: Direct Electrophilic Nitrosation (Optimized for Scalability)

Mechanism: Direct generation of the nitrosonium ion (NO⁺) in situ, followed by SEAr on p-cresol[3].

  • Preparation: In a 5 L multi-neck flask, dissolve 1.0 mol of p-cresol (108 g) in a 1:1 mixture of toluene and ethanol (500 mL each)[2].

  • Acidification: Add 500 mL of 6 N HCl while stirring continuously[2].

  • Thermal Control: Submerge the flask in an ice-salt bath. Allow the internal temperature to drop to 0 °C. Causality: Temperatures above 5 °C accelerate the oxidation of the nitroso product to the nitro derivative[4].

  • Nitrosation: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 90 g, 1.3 mol in 200 mL H₂O) dropwise[2]. Maintain the reaction temperature strictly below 5 °C. Self-Validation: Ensure no brown NOₓ vapors are observed; their presence indicates nitrite decomposition and localized overheating[4].

  • Maturation & Isolation: Stir the mixture for an additional 2 hours at 0–5 °C[4]. Filter the resulting precipitate, wash with ice-cold water to remove excess acid, and dry under vacuum to obtain the free 4-methyl-2-nitrosophenol.

Protocol B: Baudisch Reaction & Ligand Stripping (Optimized for Purity)

Mechanism: Copper(II) stabilizes the 2-nitrosophenol ligand against rearrangement and oxidation by forming a Jahn-Teller distorted octahedral complex[1].

  • Complex Formation: React p-cresol with a Copper(II) salt (e.g., Cu(NO₃)₂), hydroxylamine hydrochloride, and aqueous hydrogen peroxide (H₂O₂) in a biphasic benzene/water system[5]. Buffer the aqueous phase to maintain a strict pH of 2.0–3.0[5].

  • Isolation of the Complex: Extract the organic layer. The resulting copper(II) bis(4-methyl-2-nitrosophenolato) complex is highly soluble in organic solvents but insoluble in water, allowing for easy phase separation[1]. Purify via crystallization.

  • Ligand Stripping: To isolate the free 4-methyl-2-nitrosophenol, treat the purified copper complex with polymer-supported thiourea or dilute acid[6]. Causality: Thiourea strips the Cu(II) ions by forming a more stable copper-thiourea complex, releasing the pure nitrosophenol ligand into solution without subjecting it to harsh oxidative conditions[6].

Visualization of Synthesis Workflows

G A p-Cresol (4-methylphenol) B Direct Nitrosation (NaNO2, HCl, <5°C) A->B Electrophilic Substitution E Baudisch Reaction (Cu(II), NH2OH, H2O2) A->E Copper-Mediated C Wheland Intermediate (Ortho-attack) B->C D 4-Methyl-2-nitrosophenol (Free Ligand) C->D Rearrangement H 4-Methyl-2-nitrophenol (Oxidation Byproduct) D->H Excess NO2- or >5°C F Copper(II) bis(4-methyl- 2-nitrosophenolato) E->F Complexation G Ligand Stripping (Thiourea / Acid) F->G G->D Isolation

Mechanistic workflow comparing Direct Nitrosation vs. the Baudisch Reaction for 4-methyl-2-nitrosophenol.

Troubleshooting Guides & FAQs

Q: Why is my final product heavily contaminated with 4-methyl-2-nitrophenol? A: This is caused by the over-oxidation of the nitroso group into a nitro group. This occurs when the reaction temperature exceeds 5 °C or when a large excess of sodium nitrite is added too rapidly, generating localized spikes of nitrous acid and NOₓ gases[4]. Solution: Strictly maintain the internal temperature between 0 °C and 5 °C using an ice-salt bath. Add the NaNO₂ solution dropwise over at least 1 hour[4].

Q: My direct nitrosation yield is consistently below 40%. How can I improve this? A: Free 2-nitrosophenols are highly reactive and tend to form condensation byproducts or decompose in strongly acidic media[1]. To improve yield, consider switching to the Baudisch Reaction protocol[1]. By forming a copper(II) bis(4-methyl-2-nitrosophenolato) complex, the ligand is protected from side reactions[1]. You can subsequently strip the copper using polymer-supported thiourea to release the pure product[6].

Q: Why did my Baudisch reaction yield catechol instead of the desired nitrosophenol? A: The Baudisch reaction is highly pH-dependent. If the pH of your system drifts above 4, the intermediate complex preferentially hydrolyzes to form 1,4-dihydroxybenzene (or substituted catechols) rather than the nitrosophenol[5]. Solution: Buffer the aqueous phase to maintain a strict pH of 2.0–3.0 throughout the addition of H₂O₂.

Q: How do I verify that coordination in the copper complex is occurring through the nitrogen? A: Historically, tautomerization made it difficult to determine whether the metal coordinated to the nitrogen or the oxygen of the nitroso group. However, single-crystal X-ray diffraction (XRD) has definitively confirmed that in copper(II) bis(4-methyl-2-nitrosophenol), coordination occurs through the nitrogen, adopting a Jahn-Teller distorted octahedral geometry[1]. You can validate your complex's integrity using IR spectroscopy to check for the o-benzoquinone monoxime tautomeric shift[1].

Quantitative Data Presentation

ParameterDirect Electrophilic NitrosationCopper-Mediated Baudisch Reaction
Typical Yield 60% – 70%80% – 85% (as Cu-complex)
Purity (Pre-crystallization) Moderate (~85%)High (>95% after ligand stripping)
Reaction Temperature 0 °C – 5 °CAmbient (pH dependent, pH 2–3)
Major Impurities 4-methyl-2-nitrophenol, condensation oligomersUnreacted p-cresol, catechol (if pH > 4)
Scalability Excellent (Multi-kilogram)Moderate (Requires metal remediation)
Primary Use Case Industrial precursor synthesisHigh-purity analytical/biological probes

Sources

Troubleshooting

Troubleshooting impurities in 4-methyl-2-nitrosophenol crystallization processes

Welcome to the technical support center for the crystallization of 4-methyl-2-nitrosophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and im...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-methyl-2-nitrosophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the crystallization of this compound. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the highest purity and yield in your experiments.

Troubleshooting Guide: Common Issues in 4-Methyl-2-Nitrosophenol Crystallization

This section addresses specific problems you may encounter during the crystallization process, offering explanations for their root causes and providing actionable solutions.

1. Issue: The crystallized product has a brownish or reddish discoloration, not the expected pure yellow-orange color.

  • Causality: This discoloration is often indicative of the presence of impurities formed during the nitrosation of p-cresol. The primary culprits are typically diazo compounds and nitro compounds, which can co-precipitate with your desired product.[1] The formation of these byproducts is a known side reaction in the synthesis of nitrosophenols.[1] Additionally, the presence of unreacted p-cresol or the formation of tar-like resinous materials, especially if the starting p-cresol contains meta-isomers, can contribute to discoloration.

  • Troubleshooting & Resolution:

    • Control of Reaction Conditions: Ensure the nitrosation reaction is carried out at a low temperature (typically 0-5 °C) to minimize the formation of diazo and nitro byproducts.[1]

    • Recrystallization Solvent Selection: A multi-step recrystallization may be necessary. An initial wash with a non-polar solvent like hexane can help remove some organic tars. Subsequent recrystallization from a mixed solvent system, such as ethanol-water or acetone-water, can effectively separate the more polar nitro and diazo impurities.

    • Activated Charcoal Treatment: If discoloration persists, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. This should be followed by a hot filtration step to remove the charcoal.

2. Issue: The crystallization yield is significantly lower than expected.

  • Causality: Low yields can stem from several factors. The most common is the loss of product to the mother liquor due to using an excessive volume of solvent during recrystallization. Another possibility is the incomplete precipitation of the product, which can be influenced by the cooling rate and the final temperature of the crystallization mixture. Furthermore, the inherent instability of free 4-methyl-2-nitrosophenol in concentrated solutions can lead to the formation of soluble condensation products, thereby reducing the yield of the desired crystalline material.[1]

  • Troubleshooting & Resolution:

    • Solvent Volume Optimization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can lead to the formation of small, fine crystals that are difficult to filter and can trap impurities.

    • Mother Liquor Analysis: Before discarding the mother liquor, test for the presence of a significant amount of dissolved product. This can be done by taking a small sample and evaporating the solvent. If a substantial residue remains, it may be worthwhile to concentrate the mother liquor and attempt a second crop of crystals.

3. Issue: The product "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This phenomenon is often observed when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is highly supersaturated with impurities that inhibit crystal nucleation and growth.

  • Troubleshooting & Resolution:

    • Solvent System Modification: If using a high-boiling point solvent, switch to one with a lower boiling point. Alternatively, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes turbid. Gentle heating to redissolve the oil, followed by slow cooling, can promote crystallization.

    • Seed Crystals: Introduce a small, pure crystal of 4-methyl-2-nitrosophenol to the cooled, supersaturated solution. The seed crystal provides a template for crystal growth and can help overcome the energy barrier for nucleation.

    • Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic imperfections on the glass surface that can serve as nucleation sites.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties, handling, and analysis of 4-methyl-2-nitrosophenol.

Q1: What are the primary impurities to be aware of in the synthesis of 4-methyl-2-nitrosophenol?

A1: The main impurities arise from the nitrosation of p-cresol and include:

  • Unreacted p-cresol: The starting material for the synthesis.

  • 4-Methyl-2-nitrophenol: An over-oxidation product.

  • Diazo compounds: Formed by the reaction of the nitrosophenol with excess nitrous acid.[1]

  • Condensation products: Resulting from the self-reaction of 4-methyl-2-nitrosophenol, especially in concentrated solutions.[1]

  • Isomeric impurities: If the starting p-cresol is not pure, other nitrosated cresol isomers may be present.

Impurity Formation Pathway

p-Cresol p-Cresol 4-Methyl-2-nitrosophenol 4-Methyl-2-nitrosophenol p-Cresol->4-Methyl-2-nitrosophenol Nitrosation (HNO2) Unreacted p-Cresol Unreacted p-Cresol p-Cresol->Unreacted p-Cresol Incomplete Reaction 4-Methyl-2-nitrophenol 4-Methyl-2-nitrophenol 4-Methyl-2-nitrosophenol->4-Methyl-2-nitrophenol Oxidation Diazo Compounds Diazo Compounds 4-Methyl-2-nitrosophenol->Diazo Compounds Excess HNO2 Condensation Products Condensation Products 4-Methyl-2-nitrosophenol->Condensation Products Self-reaction

Caption: Potential impurity formation pathways during the synthesis of 4-methyl-2-nitrosophenol.

Q2: What are the recommended solvents for the recrystallization of 4-methyl-2-nitrosophenol?

A2: The choice of solvent is critical for effective purification. Based on the polarity of 4-methyl-2-nitrosophenol, the following solvents and solvent systems are recommended for screening:

Solvent/SystemRationale
Ethanol/Water A versatile mixed-solvent system. The compound is typically soluble in hot ethanol and less soluble in water, allowing for controlled precipitation.
Acetone/Water Similar to ethanol/water, this system is effective for moderately polar compounds.
Toluene A good choice for removing more polar impurities, as 4-methyl-2-nitrosophenol has moderate solubility in hot toluene.
Hexane or Heptane Useful as a "poor" solvent in a mixed-solvent system or for washing the crude product to remove non-polar impurities.

Q3: How can I analyze the purity of my 4-methyl-2-nitrosophenol sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for separating 4-methyl-2-nitrosophenol from its common impurities. A C18 column with a mobile phase gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities, including unreacted p-cresol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities by comparing the spectra to known standards.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for 4-Methyl-2-Nitrosophenol

  • Solvent Selection: Based on small-scale solubility tests, choose an appropriate solvent or solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-methyl-2-nitrosophenol and a small amount of the chosen "good" solvent. Heat the mixture on a hot plate with stirring.

  • Addition of Solvent: Gradually add the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Recrystallization Workflow

cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation Select_Solvent Select Solvent/System Dissolve_Crude Dissolve Crude Product in Hot Solvent Select_Solvent->Dissolve_Crude Decolorize Optional: Add Activated Charcoal Dissolve_Crude->Decolorize Cool_Solution Slowly Cool Solution Dissolve_Crude->Cool_Solution If no discoloration/insolubles Hot_Filtration Optional: Hot Filtration Decolorize->Hot_Filtration Hot_Filtration->Cool_Solution Isolate_Crystals Isolate Crystals (Vacuum Filtration) Cool_Solution->Isolate_Crystals Wash_Crystals Wash with Cold Solvent Isolate_Crystals->Wash_Crystals Dry_Crystals Dry Purified Product Wash_Crystals->Dry_Crystals

Caption: A step-by-step workflow for the recrystallization of 4-methyl-2-nitrosophenol.

References

  • Philpot, J. St. L., & Small, P. A. (1938). The action of nitrous acid on p-cresol and tyrosine. Biochemical Journal, 32(3), 534–541. [Link]

Sources

Optimization

Resolving solubility issues with 4-methyl-2-nitrosophenol in aqueous media

Welcome to the Technical Support Center for Advanced Organic Reagents. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behavior of 4-methyl-2-nitrosophenol (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Reagents. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behavior of 4-methyl-2-nitrosophenol (also known as 2-nitroso-p-cresol).

Working with nitrosophenols in aqueous media often presents significant challenges due to their unique electronic structures, tautomeric equilibria, and high affinity for transition metals. This guide will provide you with the mechanistic understanding and field-proven protocols required to achieve stable, reproducible aqueous solutions for your downstream assays.

Part 1: Physicochemical Profile & Causality Data

To resolve solubility issues, we must first understand the molecular forces at play. 4-methyl-2-nitrosophenol is not a static molecule in solution; its behavior is dictated by pH-dependent ionization, tautomerization, and metal coordination.

Table 1: Quantitative Data & Mechanistic Impact on Aqueous Solubility

Physicochemical PropertyValue / ObservationMechanistic Impact on Aqueous Solubility
Predicted pKa ~7.45At physiological pH (7.4), the compound exists in a ~50/50 equilibrium of protonated (insoluble) and deprotonated (soluble) states[1].
Aqueous Solubility (Neutral) Slightly SolubleThe neutral form exhibits limited solubility in water but moderate solubility in polar organic solvents (e.g., methanol, ethanol)[2].
Tautomeric State Nitroso ⇌ OximeThe ligand readily tautomerizes to an o-benzoquinone monoxime structure[3]. This intramolecular hydrogen-bonded state reduces favorable interactions with bulk water.
Metal Coordination Affinity Exceptionally HighReadily forms bi-ligated, highly colored, water-insoluble complexes with trace transition metals (Cu²⁺, Ni²⁺, Co²⁺, Fe²⁺)[3].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does 4-methyl-2-nitrosophenol precipitate immediately when I dilute my DMSO stock into a physiological buffer (pH 7.4)? Causality & Resolution: The precipitation is a direct result of the compound's pKa (~7.45)[1]. When you dilute a concentrated organic stock into a pH 7.4 buffer, a significant fraction of the molecules transition into their neutral, protonated state. Furthermore, the free nitrosophenol readily tautomerizes to the o-benzoquinone monoxime structure[3]. This tautomer relies heavily on intramolecular hydrogen bonding, which shields its polar groups from the surrounding aqueous environment, drastically reducing its solubility. Actionable Fix: To maintain solubility at pH 7.4, you must either maintain a co-solvent concentration of 5–10% (v/v) or pre-form a highly soluble host-guest inclusion complex (e.g., using cyclodextrins) before adding it to the buffer.

Q2: My aqueous stock solution slowly turned dark brown/green and formed a fine precipitate over 24 hours. Is the compound degrading? Causality & Resolution: It is highly likely that your solution is not degrading, but rather undergoing unintended metal coordination. 4-methyl-2-nitrosophenol is a potent bidentate ligand. Even trace amounts of transition metals (like Cu²⁺ or Fe²⁺) present in standard laboratory water or buffer salts will trigger the spontaneous formation of metal-nitrosophenolato complexes[3]. Single-crystal X-ray diffraction has confirmed that coordination occurs through the nitrogen atom of the nitroso group and the phenolic oxygen, forming a Jahn-Teller distorted octahedral geometry[4]. These bi-ligated complexes are notoriously insoluble in aqueous media[3]. Actionable Fix: Always prepare your aqueous buffers using ultrapure (18.2 MΩ·cm) water and add a chelating agent such as EDTA (1–5 mM) to outcompete the nitrosophenol for any trace metals.

Q3: How can I achieve a high-concentration aqueous stock without using any organic co-solvents? Causality & Resolution: You can exploit the compound's ionizability. By raising the pH of your media above 8.5, you force the complete deprotonation of the phenolic hydroxyl group. The resulting negatively charged phenolate ion interacts strongly with water dipoles, vastly increasing the thermodynamic solubility of the compound. Actionable Fix: Dissolve the solid directly into a mild alkaline buffer (e.g., 50 mM Tris, pH 8.8). If your downstream application is pH-sensitive, you can carefully titrate the pH back down to 7.5, stopping immediately if localized precipitation occurs.

Part 3: Experimental Workflow & Visualization

The following decision matrix illustrates the optimal pathway for dissolving 4-methyl-2-nitrosophenol based on your specific assay constraints.

G Start 4-Methyl-2-nitrosophenol (Solid) pH_Decision Target Assay pH? Start->pH_Decision Alkaline Alkaline Media (pH > 8.5) Deprotonation to Phenolate pH_Decision->Alkaline Assay tolerates high pH Physiological Physiological Media (pH 7.4) Requires Co-Solvation pH_Decision->Physiological Assay requires pH 7.0-7.4 Metal_Check1 Trace Metals Present? Alkaline->Metal_Check1 Metal_Check2 Trace Metals Present? Physiological->Metal_Check2 Add_EDTA1 Add 1-5 mM EDTA (Prevent Bi-Ligated Complex) Metal_Check1->Add_EDTA1 Yes / Unknown Success1 Stable Aqueous Solution (High Concentration) Metal_Check1->Success1 No (Ultrapure) Add_EDTA2 Add 1-5 mM EDTA (Prevent Bi-Ligated Complex) Metal_Check2->Add_EDTA2 Yes / Unknown Success2 Stable Aqueous Solution (Working Concentration) Metal_Check2->Success2 No (Ultrapure) Add_EDTA1->Success1 Add_EDTA2->Success2

Workflow for achieving stable aqueous solutions of 4-methyl-2-nitrosophenol.

Part 4: Self-Validating Protocol

Methodology: Preparation of a 10 mM Metal-Free Aqueous Stock Solution

This protocol utilizes a self-validating design. At each critical juncture, a physical observation confirms the success of the mechanistic step.

Reagents Required:

  • 4-methyl-2-nitrosophenol (Solid)

  • DMSO or Ethanol (Spectrophotometric grade)

  • 100 mM Tris-HCl Buffer (pH 8.5)

  • 0.5 M EDTA (pH 8.0)

Step-by-Step Procedure:

  • Chelator Priming:

    • Action: To 9.5 mL of the 100 mM Tris-HCl buffer (pH 8.5), add 20 µL of 0.5 M EDTA to achieve a final EDTA concentration of 1 mM.

    • Mechanistic Rationale: Pre-chelating the buffer ensures that any trace transition metals are sequestered before the introduction of the nitrosophenol, preventing the irreversible formation of insoluble metal-nitrosophenolato complexes[3].

  • Co-Solvent Wetting (Primary Dissolution):

    • Action: Weigh exactly 15.3 mg of 4-methyl-2-nitrosophenol. Dissolve the solid entirely in 500 µL of DMSO. Vortex for 30 seconds.

    • Mechanistic Rationale: The polar aprotic solvent rapidly disrupts the crystal lattice and overcomes the intramolecular hydrogen bonding of the o-benzoquinone monoxime tautomer[2].

    • Self-Validation Check: Hold the tube to the light. The solution must be completely transparent without any particulate scattering. If particles remain, sonicate for 1 minute.

  • Aqueous Integration:

    • Action: While vortexing the primed buffer (from Step 1) at medium speed, add the 500 µL DMSO stock dropwise over 60 seconds.

    • Mechanistic Rationale: Dropwise addition under shear stress prevents localized supersaturation. The alkaline pH (8.5) ensures the compound immediately deprotonates into the highly soluble phenolate form upon contacting the aqueous phase.

    • Self-Validation Check: Observe the color and clarity. The solution should be clear and brightly colored (typically yellow/orange). A sudden shift to a dark, murky green or brown indicates that Step 1 failed and metal complexation has occurred[4]. Cloudiness indicates the pH of the buffer was too low to support deprotonation.

  • Storage:

    • Action: Aliquot the solution into amber glass vials, purge with argon or nitrogen, and store at -20°C.

    • Mechanistic Rationale: Nitrosophenols are sensitive to photo-oxidation and long-term thermal degradation.

References

  • The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction Source: National Institutes of Health (PMC) URL:[Link]

  • Metal-Nitrosophenolato Complexes Source: Encyclopedia.pub URL:[Link]

Sources

Troubleshooting

Technical Support Center: 4-Methyl-2-Nitrosophenol Purification &amp; Recrystallization

Welcome to the Advanced Technical Support Center for the isolation and purification of 4-methyl-2-nitrosophenol (also known as 2-nitroso-p-cresol). This compound is a critical intermediate in the synthesis of UV absorber...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 4-methyl-2-nitrosophenol (also known as 2-nitroso-p-cresol). This compound is a critical intermediate in the synthesis of UV absorbers, near-infrared fluorescent probes, and transition metal ligands[1][2].

Due to its unique electronic structure, tautomeric behavior, and strong metal-chelating properties, researchers frequently encounter challenges during its recrystallization. This guide provides field-proven, self-validating methodologies and troubleshooting protocols to ensure high-purity yields.

Solvent Selection Guide: The Causality of Solubility

The purification of 4-methyl-2-nitrosophenol relies heavily on exploiting its differential solubility. The compound exhibits moderate to high solubility in polar organic solvents but limited solubility in water[3]. Selecting the correct solvent system is the first critical step in preventing product loss and degradation.

Solvent SystemPolarity IndexBoiling Point (°C)Solubility ProfileCausality & Suitability
Absolute Ethanol 5.278.4High (Hot), Low (Cold)Optimal. Balances solubility and volatility. The steep solubility curve between 60°C and 0°C promotes high-yield, high-purity crystallization[4].
Methanol / Water (80:20) ~6.0~70.0High (Hot), Very Low (Cold)Excellent for high-impurity crude. Water acts as a highly effective anti-solvent to force precipitation of the organic target while retaining highly polar impurities in the mother liquor[3].
Chloroform / Hexane 4.1 / 0.161.2 / 68.0Moderate (Hot)Good for non-polar impurities. Useful when the crude contains unreacted hydrophobic precursors. Avoid if transition metal complexes are present.
Dimethyl Sulfoxide (DMSO) 7.2189.0Very HighNot recommended for isolation. While excellent for complexation studies or NMR characterization, its high boiling point makes it nearly impossible to remove under standard vacuum without degrading the product.

Self-Validating Recrystallization Protocol

This methodology is designed as a closed-loop, self-validating system. Every step includes a physical or analytical checkpoint to ensure the protocol is functioning as intended before proceeding.

Step 1: Preparation and Controlled Dissolution

  • Action: Weigh the crude 4-methyl-2-nitrosophenol and transfer it to a round-bottom flask. Add a minimal volume of absolute ethanol (approximately 3-5 mL per gram of crude). Heat the mixture gently in a water bath to 55–60°C while stirring.

  • Causality: Do not exceed 60°C. Elevated temperatures drive the tautomeric equilibrium toward the o-benzoquinone monoxime form and significantly increase the risk of thermal degradation[5].

Step 2: Hot Filtration (Impurity Purge)

  • Action: Rapidly pass the hot solution through a pre-warmed Buchner funnel into a heated receiving flask.

  • Causality: Nitrosophenols are strong chelators that form stable, often insoluble, bi-ligated octahedral complexes with trace transition metals (e.g., Cu, Ni)[4][6]. Hot filtration effectively strips these insoluble polymeric or metal-complexed impurities from the free ligand.

Step 3: Nucleation and Maturation

  • Action: Allow the filtrate to cool undisturbed to room temperature (25°C) over 2 hours, then transfer to an ice bath (0–5°C) for an additional hour.

  • Causality: Slow cooling lowers the kinetic energy of the system gradually, allowing the 4-methyl-2-nitrosophenol molecules to arrange into a highly ordered crystal lattice, excluding solvent molecules and impurities.

Step 4: Isolation and Washing

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol.

  • Causality: The ice-cold wash removes residual mother liquor containing soluble impurities without re-dissolving the purified crystal lattice.

Step 5: Protocol Self-Validation

  • Action: Before discarding the mother liquor, take a 10 µL aliquot and run a rapid Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) mobile phase[7].

  • Validation Logic: If the target spot (visualized under UV) is highly intense, the crystallization is incomplete. You must concentrate the mother liquor under reduced pressure to yield a second crop of crystals. If the spot is faint, the primary crystallization was highly efficient.

Process Workflow & Troubleshooting Logic

G A Crude 4-Methyl-2-Nitrosophenol B Dissolve in Hot Ethanol (Max 60°C) A->B C Hot Filtration (Remove Metal Complexes) B->C D Slow Cooling to 25°C C->D E Ice Bath Cooling (0-5°C) D->E F Crystal Formation Observed? E->F G Vacuum Filtration & Cold EtOH Wash F->G Yes I Oiling Out / No Crystals F->I No H Pure Crystals (Validate via TLC/NMR) G->H J Reheat & Add Anti-Solvent (Dropwise H2O) or Seed I->J J->D

Workflow for the recrystallization of 4-methyl-2-nitrosophenol, including oiling-out troubleshooting.

Troubleshooting & FAQs

Q: Why is my compound changing from green/blue to yellow/brown during dissolution? A: This is a classic structural feature, not necessarily degradation. 4-methyl-2-nitrosophenol exists in a tautomeric equilibrium between the true nitroso form (typically green/blue) and the o-benzoquinone monoxime form (yellow/brown)[5]. Heat and highly polar solvents shift this equilibrium toward the oxime form. To minimize irreversible thermal degradation, always keep your water bath below 60°C.

Q: The product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of your impure compound drops below the saturation temperature of the solvent system, causing it to separate as a liquid rather than a solid.

  • The Fix: Reheat the mixture until it is a homogeneous solution. Next, add a small amount of an anti-solvent (like water) dropwise to adjust the polarity[3], or introduce a pure seed crystal at the cloud point. This lowers the thermodynamic energy barrier for nucleation, forcing the compound to crystallize rather than phase-separate.

Q: My synthesis involves transition metals. How do I ensure metal-ligated impurities are completely removed? A: Free 2-nitrosophenols have a profound binding affinity for metals like Copper(II) and Nickel(II), forming Jahn-Teller distorted octahedral geometries[4][5]. Fortunately, these bi-ligated complexes have drastically different solubility profiles compared to the free ligand. They are typically insoluble in cold ethanol and often polymeric in the solid state[6]. Performing a strict hot filtration (Step 2 of the protocol) will effectively trap these metal complexes on the filter paper, allowing the soluble free ligand to pass through.

Q: What is the best analytical method to confirm the purity and tautomeric state of my final crystals? A: Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy in deuterated solvents (e.g., DMSO-d6) is the most effective method. It can easily distinguish between the deshielded protons of the quinone monoxime form and the nitroso form[4]. Additionally, High-Performance Liquid Chromatography (HPLC) should be used to confirm ≥95% purity before utilizing the compound in downstream fluorescent probe synthesis[4][8].

References

  • Google Patents. "Synthesis method of ultraviolet absorbent UV-P". Source: Google Patents.
  • National Institutes of Health (NIH). "Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes". Source: PMC. URL: [Link]

  • Google Patents. "Near-infrared nerve-sparing fluorophores". Source: Google Patents.
  • MDPI. "Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues". Source: MDPI. URL: [Link]

  • ResearchGate. "Synthesis and application of N-hydroxysuccinimidyl rhodamine B ester". Source: ResearchGate. URL: [Link]

  • Royal Society of Chemistry (RSC). "Complexes of nickel(II) with o-nitrosophenols". Source: Journal of the Chemical Society A. URL: [Link]

  • Molaid. "5-(ethylamino)-4-methyl-2-nitrosophenol". Source: Molaid. URL: [Link]

  • National Institutes of Health (NIH). "The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction". Source: PMC. URL: [Link]

  • ResearchGate. "Octahedral 3d-metal complexes of 4,6-di-tert-butyl-1,2-benzoquinone-2-monooxime". Source: ResearchGate. URL: [Link]

  • ResearchGate. "Structure and thermal behavior of some transition". Source: ResearchGate. URL: [Link]

  • Justia Patents. "Method for improved reactive monomer production with membrane filtration". Source: Justia. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority in Tautomeric Systems: Purity Assessment of 4-Methyl-2-nitrosophenol

In the landscape of pharmaceutical research and drug development, establishing the exact purity of starting materials and intermediates is a non-negotiable prerequisite for ensuring reaction yields and final API safety....

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, establishing the exact purity of starting materials and intermediates is a non-negotiable prerequisite for ensuring reaction yields and final API safety. However, certain classes of molecules actively resist traditional chromatographic analysis.

A prime example is 4-methyl-2-nitrosophenol , a critical building block and metal-chelating ligand. This compound exists in a dynamic tautomeric equilibrium between its nitrosophenol form and its quinone oxime form (1)[1]. This inherent structural fluidity creates a severe analytical challenge for High-Performance Liquid Chromatography (HPLC), making Quantitative Nuclear Magnetic Resonance (qNMR) the definitive, orthogonal solution for absolute purity assessment (2)[2].

The Mechanistic Challenge: Why HPLC Fails Tautomers

When analyzing 4-methyl-2-nitrosophenol via HPLC-UV, the position of the nitroso-quinone oxime equilibrium ( Keq​ ) shifts continuously based on the mobile phase composition, pH, and column temperature[1].

If the rate of tautomeric interconversion is intermediate relative to the column transit time, the analyte elutes as a severely broadened peak, destroying resolution. If the interconversion is slow, the single pure compound may elute as two distinct peaks, falsely suggesting the presence of a massive impurity. Furthermore, the nitrosophenol and quinone oxime tautomers possess vastly different UV extinction coefficients. Consequently, integrating the Area % at a fixed wavelength (e.g., 254 nm) fundamentally misrepresents the true molar concentration of the compound.

The Orthogonal Solution: qNMR as a Primary Ratio Method

Quantitative NMR (qNMR) operates on a completely different physical principle: the integral of an NMR resonance is directly proportional to the number of atomic nuclei producing that signal, regardless of the molecule's overall structure or UV chromophore (3)[3]. It is a primary analytical method that does not require an identical reference standard[4].

The Causality of Signal Selection: To accurately quantify 4-methyl-2-nitrosophenol, we must intentionally avoid integrating the exchangeable hydroxyl (-OH) or oxime (=N-OH) protons, as they exchange with trace water in the solvent and broaden into the baseline. Instead, we target the 4-methyl protons (a sharp singlet at ~2.3 ppm). Because these methyl protons exist in both tautomeric forms and do not undergo chemical exchange, their integrated area perfectly represents the total macroscopic ensemble of the molecule, yielding an unambiguous absolute purity[2].

Self-Validating Experimental Protocol: 1H qNMR

A robust qNMR protocol is not just a list of steps; it is a self-validating system designed to eliminate bias. The following methodology utilizes an internal calibration (IC) approach.

System Suitability Criteria (Self-Validation)
  • Internal Standard (IS): Maleic acid (NIST SRM traceable). Chosen because its singlet resonance (~6.26 ppm) does not overlap with the aromatic or aliphatic signals of 4-methyl-2-nitrosophenol.

  • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. Methyl groups often have long T1​ times. If D1​ is truncated, the nuclei will not fully relax between pulses, artificially depressing the integral and underestimating purity[3].

  • Signal-to-Noise (S/N): Must be ≥250 for both the analyte and IS peaks to ensure high integration precision.

Step-by-Step Methodology
  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20.000 mg of the 4-methyl-2-nitrosophenol sample and ~10.000 mg of the Maleic acid internal standard into a clean glass vial.

  • Dissolution: Add 1.0 mL of high-purity DMSO-d6. Causality: DMSO-d6 is chosen not only for its excellent solubilizing power but because it strongly hydrogen-bonds with the analyte, effectively locking the tautomeric equilibrium into a stable, highly resolved state during acquisition[1].

  • Acquisition Parameters: Transfer 600 µL to a high-quality 5 mm NMR tube. Acquire a 1D 1 H NMR spectrum at 298 K using a 90° excitation pulse (zg30 or zg pulse program). Set the relaxation delay ( D1​ ) to 30 seconds, and acquire 64 scans to satisfy the S/N requirement[3].

  • Data Processing & Integration: Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Perform rigorous manual phase and baseline correction. Integrate the Maleic acid peak (2H) and the 4-methyl peak of the analyte (3H).

  • Absolute Purity Calculation: Apply the fundamental qNMR equation:

    Psample​=IIS​Isample​​×Nsample​NIS​​×MWIS​MWsample​​×Wsample​WIS​​×PIS​

    (Where I = Integral, N = Number of protons, MW = Molecular Weight, W = Mass, P = Purity)

Comparative Data Analysis

The tables below summarize the methodological differences and present representative analytical data demonstrating why HPLC can be misleading for this compound.

Table 1: Analytical Comparison for Tautomeric Compounds
ParameterHPLC-UV 1 H qNMR
Quantification Principle Relative UV absorbanceAbsolute nuclear spin proportionality
Impact of Tautomerism High risk of peak broadening/splittingBypassed via non-exchangeable proton integration
Reference Standard Requires identical, highly pure standardUses universal internal standard (e.g., Maleic acid)
Purity Output Area % (often skewed by UV response factors)Absolute mass fraction (w/w %)
Table 2: Representative Purity Data for 4-Methyl-2-nitrosophenol
Sample LotHPLC Area % (254 nm)qNMR Absolute Purity (w/w %)Mechanistic Discrepancy Analysis
Lot A (Standard) 99.8%97.2%HPLC overestimates purity due to the low UV absorbance of non-chromophoric impurities (e.g., residual inorganic salts or solvents).
Lot B (Aged) 92.4% (Split peaks)96.5%HPLC underestimates purity; a shift in the tautomeric equilibrium causes peak splitting, which the software falsely integrates as a degradation impurity.

Analytical Decision Workflow

The following logic tree illustrates the decision-making process for analyzing complex tautomeric systems.

PurityWorkflow Start Compound: 4-Methyl-2-nitrosophenol CheckTaut Does compound exhibit tautomerism in solution? Start->CheckTaut TautYes Yes (Nitrosophenol ⇌ Quinone Oxime) CheckTaut->TautYes HPLC_Path HPLC-UV Analysis TautYes->HPLC_Path qNMR_Path 1H qNMR Analysis TautYes->qNMR_Path HPLC_Risk Risk: Peak splitting, broadening, & varying UV response factors HPLC_Path->HPLC_Risk Result Absolute Purity Assessment HPLC_Risk->Result Relative/Unreliable qNMR_Benefit Benefit: Direct molar quantification via non-exchangeable protons qNMR_Path->qNMR_Benefit qNMR_Benefit->Result Absolute/Reliable

Workflow comparing qNMR and HPLC for tautomeric purity assessment.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay ACS Public
  • Tautomerism in Aromatic C-Nitroso Compounds: A Technical Guide BenchChem
  • A Guide to Quantit
  • Quantit

Sources

Comparative

Comparative Reactivity Guide: 4-Methyl-2-nitrosophenol vs. 4-Methyl-2-nitrophenol

Executive Overview While 4-methyl-2-nitrosophenol and 4-methyl-2-nitrophenol differ structurally by only a single oxygen atom, their chemical behavior, stability, and applications in research are vastly different. The pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

While 4-methyl-2-nitrosophenol and 4-methyl-2-nitrophenol differ structurally by only a single oxygen atom, their chemical behavior, stability, and applications in research are vastly different. The presence of a highly reactive nitroso (-NO) group transforms the former into a transient, tautomerizing coordination ligand. In contrast, the fully oxidized nitro (-NO2) group of the latter creates a highly stable aromatic system that plays a critical role in atmospheric chemistry and secondary organic aerosol (SOA) formation.

This guide provides an objective, data-driven comparison of their reactivity profiles, structural causality, and field-proven experimental workflows for researchers and drug development professionals.

Structural & Electronic Causality

The Nitroso System: 4-Methyl-2-nitrosophenol

The nitroso group is inherently electron-deficient and highly reactive. In the case of 4-methyl-2-nitrosophenol, the molecule exhibits a strong thermodynamic drive to tautomerize into its o-benzoquinone monoxime form (1)[1].

  • Causality: The tautomerization is driven by the stabilization of the quinoid structure, with an energy barrier predicted at approximately 10.96 kcal/mol (2)[2]. Because of this inherent instability, the free molecule is rarely isolated in pure form; it rapidly oxidizes to the nitro derivative or undergoes condensation. To study its reactivity, researchers must trap it using transition metals to form stable, Jahn-Teller distorted octahedral complexes (3)[3].

The Nitro System: 4-Methyl-2-nitrophenol

The nitro group is fully oxidized and strongly electron-withdrawing, locking the aromatic ring into a highly stable configuration.

  • Causality: The primary structural feature of interest is the internal rotation barrier of the methyl group, precisely measured at 106.4456 cm⁻¹ (4)[4]. This high barrier is a direct result of the steric and electronic environment dictated by the adjacent hydroxyl and nitro groups, which prevents out-of-plane displacement and stabilizes the molecule against spontaneous degradation.

Comparative Reactivity Profiles

Coordination and Deoxygenation (Nitroso)

4-Methyl-2-nitrosophenol acts as a powerful bidentate ligand. When complexed with Cu(II), the ligand is stabilized and can undergo targeted chemical transformations. For example, reacting the Cu(II) bis-complex with triphenylphosphine induces deoxygenation, proceeding via a nitrene intermediate to yield 4-methyl-2-aminophenol (5)[5].

Photolysis and Atmospheric Oxidation (Nitro)

4-Methyl-2-nitrophenol is a major atmospheric pollutant. Rather than acting as a ligand, its primary reactivity is photochemical. It undergoes rapid gas-phase photolysis under UV irradiation (308–351 nm), with a photolytic lifetime of approximately 1.7 minutes at a 0° zenith angle (6)[6]. While it also reacts with existing OH radicals, photolysis is its dominant degradation pathway, leading to the formation of hydroxyl radicals, nitrous acid (HONO), and secondary organic aerosols (SOA) (7)[7].

Quantitative Data Summary
Property4-Methyl-2-nitrosophenol4-Methyl-2-nitrophenol
Functional Group Nitroso (-NO) / Oxime (=N-OH)Nitro (-NO2)
Dominant State o-Benzoquinone monoxime tautomerStable phenolic nitro aromatic
OH Radical Reactivity N/A (Highly unstable free ligand) k=3.59×10−12 cm³/molecule/s
Photolytic Lifetime N/A~1.7 min (at 0° zenith angle)
Key Structural Barrier Tautomerization: ~10.96 kcal/molMethyl Internal Rotation: 106.45 cm⁻¹
Primary Degradation Oxidation to nitro / Reduction to aminePhotolysis yielding OH and HONO

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the success of the methodology is inherently proven by observable physical or chemical checkpoints during the assay.

Protocol 1: Trapping 4-Methyl-2-nitrosophenol via Cu(II) Complexation

Causality: Because free 4-methyl-2-nitrosophenol rapidly oxidizes or condenses, it cannot be reliably isolated for structural study. We utilize Cu(II) salts to trap the transient nitroso species into a stable, organic-soluble bis-complex (1)[1].

  • Ligand Generation: Generate 4-methyl-2-nitrosophenol in situ (e.g., via the Baudisch reaction or direct nitrosation of p-cresol) in a biphasic aqueous/organic solvent system.

  • Complexation: Introduce an excess of Copper(II) chloride ( CuCl2​ ) to the biphasic mixture under vigorous stirring at room temperature.

  • Phase Separation & Extraction: Allow the layers to separate. Extract the organic layer using chloroform or dichloromethane.

  • System Validation: The formation of the desired bis-ligated complex is self-validating through solubility. Mono-ligated complexes remain aqueous-soluble, whereas the fully coordinated bis-complex is strictly organic-soluble. A distinct color shift in the organic layer confirms successful trapping. Subsequent X-ray diffraction (XRD) can be used to verify nitrogen-coordination.

G A 4-Methyl-2-nitrosophenol (Nitroso Form) B o-Benzoquinone Monoxime (Oxime Form) A->B Tautomerization C Cu(II) Bis-Complex (Stable Dimer) A->C + Cu(II) B->C + Cu(II) D Deoxygenation (via PPh3) C->D Triphenylphosphine E 4-Methyl-2-aminophenol D->E Nitrene Intermediate

Tautomerization and Cu(II) complexation pathways of 4-methyl-2-nitrosophenol.

Protocol 2: Gas-Phase Photolysis Kinetics of 4-Methyl-2-nitrophenol

Causality: To accurately measure the direct photolysis rate of 4-methyl-2-nitrophenol, we must suppress the secondary degradation pathway caused by the OH radicals generated during the photolysis itself (8)[8].

  • Chamber Initialization: Introduce a precise concentration of 4-methyl-2-nitrophenol vapor into a 1080 L quartz glass photoreactor at 760 Torr synthetic air and 296 K.

  • Scavenger Addition: Inject an excess of isoprene into the chamber. Isoprene acts as a highly efficient OH radical scavenger ( k=1×10−10 cm³/molecule/s).

  • Irradiation: Activate superactinic fluorescent lamps ( 320<λ<480 nm, λmax​=360 nm) to initiate photolysis.

  • System Validation: The use of isoprene ensures that any observed secondary organic aerosol (SOA) formation is strictly derived from the direct UV photolysis pathway. GC-MS tracking of the 4-methyl-2-nitrophenol decay against time validates the kinetic rate constant independently of secondary oxidation interference.

G A 4-Methyl-2-nitrophenol (Atmospheric Gas Phase) B UV Photolysis (308 - 351 nm) A->B Primary Degradation E OH Radical Oxidation (k = 3.59 x 10^-12) A->E Minor Competing Pathway C OH Radicals + HONO B->C Quantum Yield ~0.078 D Secondary Organic Aerosols (SOA Formation) C->D Atmospheric Processing E->D Ring Opening / Oxidation

Gas-phase photolysis and atmospheric degradation of 4-methyl-2-nitrophenol.

References

  • Metal-Nitrosophenol
  • Role of Methyl-2-nitrophenol Photolysis as a Potential Source of OH Radicals... - The Journal of Physical Chemistry A (ACS)
  • Investigations on the gas-phase photolysis and OH radical kinetics of methyl-2-nitrophenols - Physical Chemistry Chemical Physics (RSC)
  • Secondary Organic Aerosol Formation from Nitrophenols Photolysis under
  • Revealing Internal Rotation and 14N Nuclear Quadrupole Coupling in the Atmospheric Pollutant 4-Methyl-2-nitrophenol - NIH / PMC
  • The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - NIH / PMC
  • Reaction of triphenylphosphine with copper complexes derived from 2-nitrosophenols - Journal of the Chemical Society (RSC)
  • Octahedral 3d-metal complexes of 4,6-di-tert-butyl-1,2-benzoquinone-2-monooxime - ResearchG

Sources

Validation

Benchmarking 4-methyl-2-nitrosophenol ligands against standard commercial chelators

A Comparative Guide to 4-Methyl-2-Nitrosophenol Ligands and Standard Commercial Chelators for Researchers and Drug Development Professionals In the landscape of scientific research and pharmaceutical development, the str...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to 4-Methyl-2-Nitrosophenol Ligands and Standard Commercial Chelators for Researchers and Drug Development Professionals

In the landscape of scientific research and pharmaceutical development, the strategic selection of a chelating agent is a critical decision that can profoundly influence experimental outcomes and the therapeutic efficacy of novel drug candidates. While established commercial chelators like EDTA, DTPA, and Deferoxamine have long been the industry standard, the quest for new ligands with unique properties continues. This guide provides an in-depth technical comparison of the emerging 4-methyl-2-nitrosophenol ligand against these well-established chelating agents.

The Critical Role of Chelation in Science and Medicine

Chelating agents are molecules capable of forming multiple coordinate bonds with a single metal ion, effectively sequestering it and altering its physicochemical properties.[1] This process is fundamental in a myriad of applications, from preventing metal-catalyzed degradation of pharmaceuticals to treating heavy metal poisoning and developing metal-based imaging and therapeutic agents.[1][2] The stability of the resulting metal-ligand complex, quantified by the stability constant (log K), is a key determinant of a chelator's efficacy.[3]

An Introduction to 4-Methyl-2-Nitrosophenol

4-Methyl-2-nitrosophenol is an aromatic compound that has garnered interest for its metal-coordinating properties.[4] Structurally, it possesses both a hydroxyl and a nitroso group, which are key to its chelating activity. It's important to note that 4-methyl-2-nitrosophenol exists in tautomeric equilibrium with its more stable o-benzoquinone monoxime form.[5][6] This tautomerism plays a crucial role in its coordination chemistry.

Metal complexes of 4-methyl-2-nitrosophenol, particularly with copper(II), cobalt(III), and iron(II/III), have been reported.[5][6] The coordination typically involves the formation of a stable five-membered ring with the metal ion, a structural feature that enhances complex stability.[5]

A Review of Standard Commercial Chelators

The benchmark commercial chelators each offer a unique profile of metal affinity and clinical utility.

  • EDTA (Ethylenediaminetetraacetic acid): A versatile and widely used chelating agent, EDTA forms stable complexes with a broad range of metal ions.[2] Its hexadentate nature allows it to form up to six coordinate bonds, resulting in high stability constants for many divalent and trivalent metal ions. It is frequently used to prevent the degradation of formulations by sequestering metal ions that can catalyze oxidative reactions.[2]

  • DTPA (Diethylenetriaminepentaacetic acid): Structurally similar to EDTA, DTPA is an octadentate ligand with an even higher affinity for certain metal ions, particularly trivalent and tetravalent cations.[1][7] This enhanced stability makes it a valuable tool in applications requiring very strong metal chelation, such as in the decorporation of radionuclides.[8]

  • Deferoxamine (DFO): A natural siderophore, Deferoxamine is a hexadentate ligand with an exceptionally high and specific affinity for ferric iron (Fe³⁺).[9][10] This specificity makes it a frontline clinical treatment for iron overload disorders.[9]

Head-to-Head Comparison: Performance Metrics

A direct quantitative comparison of 4-methyl-2-nitrosophenol with standard chelators is challenging due to the limited availability of comprehensive stability constant data for the former. However, a qualitative and semi-quantitative assessment can be made based on structural features and available literature.

Chelating AgentKey Structural FeaturesPrimary Metal AffinitiesKnown Applications
4-Methyl-2-nitrosophenol Bidentate ligand (via tautomer)Cu(II), Co(III), Fe(II/III)Primarily research applications
EDTA Hexadentate ligandBroad range of divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺)Pharmaceutical formulations, food preservation, industrial applications[1][2][11]
DTPA Octadentate ligandTrivalent and tetravalent cations (e.g., Fe³⁺, Gd³⁺, Pu⁴⁺)Heavy metal detoxification, MRI contrast agents[3][7]
Deferoxamine (DFO) Hexadentate ligandHigh specificity for Fe³⁺Treatment of iron overload[9][10]

Table 1: Comparative Overview of Chelating Agents

Experimental Protocols for Chelator Evaluation

To rigorously benchmark a novel ligand like 4-methyl-2-nitrosophenol, a series of well-defined experiments are necessary.

Synthesis of 4-Methyl-2-Nitrosophenol
Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[13][14]

Protocol:

  • Solution Preparation: Prepare solutions of the ligand (4-methyl-2-nitrosophenol), the metal salt of interest (e.g., FeCl₃, CuSO₄), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., KNO₃) is used to maintain constant ionic strength.

  • Calibration: Calibrate a pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the ligand and the metal ion with the standardized base. Record the pH at regular intervals of titrant addition.

  • Data Analysis: The titration data is used to calculate the formation constants of the metal-ligand complexes using specialized software.[15]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Prepare Solutions (Ligand, Metal, Acid, Base) T1 Mix Ligand and Metal Ion P1->T1 Input P2 Calibrate pH Electrode T2 Titrate with Standardized Base P2->T2 T1->T2 T3 Record pH vs. Volume T2->T3 Data Acquisition A1 Plot Titration Curve T3->A1 A2 Calculate Stability Constants (log K) A1->A2 Computational Analysis Spectrophotometry_Workflow Start Start Prep Prepare Metal and Ligand Solutions Start->Prep Scan Determine λ_max of Complex Prep->Scan Jobs Prepare Solutions for Job's Plot Scan->Jobs Measure Measure Absorbance at λ_max Jobs->Measure Plot Plot Absorbance vs. Mole Fraction Measure->Plot Stoichiometry Determine Stoichiometry Plot->Stoichiometry

Caption: Spectrophotometric Analysis Workflow.

Cell-Based Assays for Biocompatibility and Efficacy

For applications in drug development, it is crucial to assess the cytotoxicity and the biological efficacy of the chelating agent. [16][17] Protocol (Cytotoxicity Assay):

  • Cell Culture: Culture a relevant cell line in a 96-well plate.

  • Treatment: Expose the cells to a range of concentrations of the chelating agent for a defined period.

  • Viability Assay: Add a viability reagent (e.g., MTT, MTS) and measure the signal (e.g., absorbance, fluorescence) which is proportional to the number of viable cells. [16]4. Analysis: Plot cell viability against the chelator concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Discussion and Future Directions

4-Methyl-2-nitrosophenol presents an interesting scaffold for the development of novel chelating agents. Its bidentate nature and the involvement of a tautomeric form in metal coordination are key features. However, to establish its utility in research and drug development, a more comprehensive characterization is required.

Key areas for future investigation include:

  • Systematic Determination of Stability Constants: A thorough investigation of the stability constants of 4-methyl-2-nitrosophenol with a wide range of biologically and industrially relevant metal ions is essential for a direct comparison with commercial standards.

  • Structural Elucidation of Metal Complexes: Detailed structural studies (e.g., X-ray crystallography) of the metal complexes of 4-methyl-2-nitrosophenol would provide valuable insights into its coordination chemistry.

  • In-depth Toxicological and Pharmacokinetic Profiling: For any potential therapeutic application, a comprehensive evaluation of the ligand's safety profile and its behavior in biological systems is non-negotiable.

  • Derivative Synthesis and Screening: The 4-methyl-2-nitrosophenol scaffold can be chemically modified to create a library of related ligands with potentially enhanced chelation properties, selectivity, or biocompatibility.

References

  • Ansari, F. B., et al. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Rasayan J. Chem.
  • Encyclopedia.pub. Metal-Nitrosophenolato Complexes. Available from: [Link]

  • Journal of Chemical Education. Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice. Available from: [Link]

  • Asian Publication Corporation. Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Available from: [Link]

  • Energy & Fuels. Applications of Chelating Agents in the Upstream Oil and Gas Industry: A Review. Available from: [Link]

  • IJSART. Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. Available from: [Link]

  • Patsnap Synapse. What are DTPA inhibitors and how do they work? Available from: [Link]

  • Urban Integrative IV and Detox Clinic. EDTA Chelation Therapy. Available from: [Link]

  • Google Patents. CN102321001A - Synthesis method for 4-methyl-2-nitrothiophenol serving as chelating agent.
  • Jungbunzlauer. Green and effective complexation – a comparative study. Available from: [Link]

  • University of Bristol. EDTA - MOTM. Available from: [Link]

  • Scirp.org. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Available from: [Link]

  • MDPI. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Available from: [Link]

  • ResearchGate. Comparative Study of Performance of Different Chelating Agents for Extraction of Ni From Spent Catalyst. Available from: [Link]

  • Chelatec. In vitro binding Assays – Cell Based Assays. Available from: [Link]

  • Langmuir. Metal Ion Coordination, Conditional Stability Constants, and Solution Behavior of Chelating Surfactant Metal Complexes. Available from: [Link]

  • PMC. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am. Available from: [Link]

  • PMC. Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System. Available from: [Link]

  • Protheragen. Chelating Agents. Available from: [Link]

  • Dow Inc. VERSENE™ CA Chelating Agent. Available from: [Link]

  • Precedenceresearch. 9 Leading Heavy Metal Chelating Agent Companies Shaping the Global Market Beyond 2025. Available from: [Link]

  • the Chem Connections Homepage. General Concepts of the Chemistry of Chelation. Available from: [Link]

  • CD Bioparticles. Chelating Agents. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Deferoxamine Mesylate? Available from: [Link]

  • Physical Chemistry Chemical Physics. The solution structures and relative stability constants of lanthanide-EDTA complexes predicted from computation. Available from: [Link]

  • Massive Bio. Chelating Agent. Available from: [Link]

  • NIH. Deferoxamine - StatPearls - NCBI Bookshelf. Available from: [Link]

  • PMC. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator. Available from: [Link]

  • YouTube. Lesson 48 EDTA Chelation. Available from: [Link]

  • ResearchGate. Protonation and complex formation constants for DFO, DFP and DFX with iron(III), copper(II) and zinc(II) from literature. Available from: [Link]

  • PMC. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. Available from: [Link]

  • Google Patents. CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.
  • Charles River Laboratories. Cancer Cell-Based Assays. Available from: [Link]

  • TSI Journals. Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. Available from: [Link]

  • Redalyc. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Available from: [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]

  • Antibodies.com. Cell-Based Assays Guide. Available from: [Link]

  • PMC. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Available from: [Link]

  • PubMed. Study on the Methods of Separation and Detection of Chelates. Available from: [Link]

  • ResearchGate. Study on the Methods of Separation and Detection of Chelates. Available from: [Link]

  • PubChem. 4-Methyl-2-nitrophenol. Available from: [Link]

  • PubChem. 4-Methyl-2-nitrosophenol. Available from: [Link]

Sources

Comparative

FTIR spectra comparison of 4-methyl-2-nitrosophenol and its metal complexes

As a Senior Application Scientist in coordination chemistry and analytical spectroscopy, I have designed this guide to provide researchers and drug development professionals with an objective, data-driven comparison of 4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in coordination chemistry and analytical spectroscopy, I have designed this guide to provide researchers and drug development professionals with an objective, data-driven comparison of 4-methyl-2-nitrosophenol and its transition metal complexes. Metal-nitrosophenolato complexes are of significant interest in bioinorganic chemistry and pharmaceutical development due to their unique redox properties and structural homology to naturally occurring antibiotics like ferroverdins.

This guide systematically dissects the Fourier Transform Infrared (FTIR) spectral signatures that differentiate the free ligand from its metalated counterparts, providing you with the mechanistic causality and self-validating protocols necessary to ensure absolute structural integrity in your syntheses.

Mechanistic Background: Tautomerism and Chelation

The analytical challenge in characterizing 4-methyl-2-nitrosophenol lies in its dynamic tautomeric equilibrium. In the free state, the molecule resonates between the true nitrosophenol form and the o-benzoquinone monoxime form. Extensive infrared spectroscopic studies confirm that the free ligand predominantly exists as the o-benzoquinone monoxime tautomer in the solid state[1].

When transition metals—such as Copper(II) or Cobalt(II)—are introduced, the ligand is locked into a specific electronic configuration. Coordination occurs exclusively through the nitrogen atom of the oxime group and the oxygen atom of the quinonoid/phenolic group, forming a highly stable five-membered chelate ring[2]. Single-crystal X-ray diffraction (XRD) and FTIR data confirm that Cu(II) complexes adopt a Jahn-Teller distorted octahedral geometry, which profoundly impacts the vibrational force constants of the coordinated ligand[2].

G A 4-Methylphenol (Starting Material) B Baudisch Reaction (Cu(II), NH2OH, H2O2) A->B Nitrosation C Copper(II) bis(4-methyl- 2-nitrosophenol) Complex B->C Chelation D Acidic Demetallation (Optional) C->D HCl extraction E Free Ligand: 4-Methyl- 2-nitrosophenol D->E Isolation F Tautomerization: o-Benzoquinone Monoxime E->F Equilibrium (Dominant)

Caption: Workflow of Baudisch synthesis, complexation, and tautomeric equilibrium.

Quantitative Data: FTIR Spectral Comparison

The following table summarizes the critical FTIR stretching frequencies (ν) used to objectively differentiate the free 4-methyl-2-nitrosophenol ligand from its Cu(II) and Co(II) complexes.

Vibrational ModeFree 4-Methyl-2-nitrosophenol (cm⁻¹)Cu(II) Complex (cm⁻¹)Co(II) Complex (cm⁻¹)Diagnostic Causality
ν(O-H) ~3350 (broad)AbsentAbsentValidates complete deprotonation and chelation.
ν(C=O) / ν(C-O) ~1635 (strong)~1610~1605Shift indicates electron delocalization upon M-O bond formation.
ν(C=N) ~1590~1560~1555Shift confirms coordination through the oxime nitrogen.
ν(N-O) ~1010 - 1020~1110~1115Frequency increase suggests enhanced double-bond character in the chelate ring.
ν(M-N) N/A~520~510Direct proof of metal-nitrogen coordination in the far-IR region.
ν(M-O) N/A~450~440Direct proof of metal-oxygen coordination in the far-IR region.
Diagnostic Causality Analysis
  • The O-H Disappearance: In the free ligand, the broad ν(O-H) band at ~3350 cm⁻¹ is prominent. Its absolute disappearance in the metal complexes serves as an internal validation that the ligand has been fully deprotonated and that no unreacted starting material remains[3].

  • The C=O and C=N Shifts: The free ligand exhibits a strong ν(C=O) band at ~1635 cm⁻¹, proving the dominance of the o-benzoquinone monoxime tautomer[4]. Upon complexation, the metal ion withdraws electron density via σ-donation from the nitrogen and oxygen atoms, while simultaneously engaging in π-backbonding. This delocalizes the electron density across the chelate ring, weakening the C=O and C=N double-bond character and shifting their frequencies to lower wavenumbers (~1610 cm⁻¹ and ~1560 cm⁻¹, respectively)[3].

  • Far-IR Metal Bands: The definitive proof of complexation is the emergence of ν(M-N) and ν(M-O) bands below 600 cm⁻¹. These low-frequency vibrations are a direct result of the heavy metal atom oscillating against the lighter coordinating heteroatoms.

G Start FTIR Spectrum Analysis OH Broad Band ~3200-3400 cm⁻¹? (O-H Stretch) Start->OH Free Free Ligand Present OH->Free Yes Complex Metal Complex Formed (Deprotonated) OH->Complex No CO Strong Band ~1635 cm⁻¹? (C=O Stretch) Free->CO MetalBands Bands < 600 cm⁻¹? (M-N, M-O Stretches) Complex->MetalBands Oxime Quinone Monoxime Tautomer Dominates CO->Oxime Yes Nitroso Nitrosophenol Tautomer Dominates CO->Nitroso No (Band at ~1500 cm⁻¹) Confirmed Confirmed Chelation MetalBands->Confirmed Yes (e.g., 450, 520 cm⁻¹)

Caption: Diagnostic logic tree for FTIR spectral interpretation of metal-nitrosophenolato complexes.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and analytical trustworthiness, the following protocols integrate physical and spectroscopic checkpoints.

Protocol A: Synthesis of Copper(II) bis(4-methyl-2-nitrosophenol)

This synthesis utilizes the Baudisch reaction, which leverages Cu(II) to direct the addition of a nitroso group with strict ortho-regioselectivity, thermodynamically driven by the immediate formation of the stable complex[1].

  • Reagent Preparation: Dissolve 10 mmol of 4-methylphenol (p-cresol) and 10 mmol of hydroxylamine hydrochloride in 50 mL of deionized water.

  • Metal Addition: Add 5 mmol of Copper(II) sulfate pentahydrate. Causality: Cu(II) acts as both the directing catalyst for nitrosation and the chelating center.

  • Oxidation: Slowly add 30% H₂O₂ dropwise under continuous stirring at room temperature.

  • Self-Validation Check (Visual): The reaction mixture will rapidly transition to a deep, vivid green/brown color and form a precipitate. This intense colorimetric shift confirms the formation of the highly conjugated metal-nitrosophenolato complex[2].

  • Isolation: Filter the precipitate and wash sequentially with cold water and cold ethanol. Causality: Cold ethanol removes any unreacted free ligand (which is highly soluble in organic solvents) without dissociating the thermodynamically stable Cu(II) complex[1]. Dry under vacuum.

Protocol B: FTIR Sample Preparation and Acquisition
  • Pellet Preparation: Grind 1-2 mg of the dried complex with 200 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar. Causality: KBr is transparent in the mid-to-far IR region, preventing matrix interference.

  • Pressing: Transfer the fine powder to a die and press at 10 tons for 2 minutes to form a translucent pellet.

  • Background Subtraction: Acquire a background spectrum of a pure KBr pellet under the exact same atmospheric conditions. Self-Validation: This step mathematically eliminates atmospheric H₂O and CO₂ peaks, ensuring that any ν(O-H) bands observed belong strictly to the sample.

  • Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans for a high signal-to-noise ratio).

Conclusion

The transition from free 4-methyl-2-nitrosophenol to its metal complexes represents a profound shift in molecular architecture, moving from a dynamic tautomeric equilibrium to a rigid, Jahn-Teller distorted chelate. By tracking the disappearance of the ν(O-H) band, the downward shift of the ν(C=O) and ν(C=N) bands, and the emergence of far-IR ν(M-N) and ν(M-O) vibrations, researchers can definitively validate the success of their complexation reactions. Utilizing these self-validating FTIR protocols guarantees the structural integrity required for downstream pharmaceutical and coordination chemistry applications.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-2-nitrosophenol

As a Senior Application Scientist, I approach the handling of 4-Methyl-2-nitrosophenol (also known as 2-nitroso-p-cresol, CAS: 6265-09-4) with strict adherence to chemical causality. This compound is a highly reactive in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 4-Methyl-2-nitrosophenol (also known as 2-nitroso-p-cresol, CAS: 6265-09-4) with strict adherence to chemical causality. This compound is a highly reactive intermediate, predominantly utilized in the synthesis of long-wavelength benzo[a]phenoxazinium fluorescent probes[1] and as a chelating ligand in metal-nitrosophenolato complexes via the Baudisch reaction[2].

Because nitrosophenols exhibit quinone monoxime tautomerism and contain both a reactive nitroso group and a lipophilic phenolic ring, they present severe acute toxicity risks and thermal instability. Understanding the why behind the safety protocols is the only way to ensure absolute operational security in the laboratory.

Hazard Causality & Physicochemical Profile

To design an effective safety matrix, we must first deconstruct the chemical behavior of 4-Methyl-2-nitrosophenol. It is not merely a toxic powder; it is a dynamic molecule prone to environmental degradation.

Table 1: Physicochemical Hazards and Mechanistic Causality

Hazard ParameterMechanistic CausalityOperational Impact
Systemic Toxicity The lipophilic cresol backbone facilitates rapid permeation through the stratum corneum and mucosal membranes, making it highly toxic via ingestion, inhalation, and skin absorption[3].Requires multi-layered, chemically resistant dermal barriers and absolute respiratory isolation.
Thermal Instability Nitrosophenols are heat-sensitive[2]. Elevated temperatures can trigger exothermic decomposition or rapid oxidation to 2-nitro-p-cresol[3].Must be stored at -20°C and handled in chilled solvents.
Aerosolization Risk Presents as a low-melting crystalline mass[3] that easily forms fine, highly irritating dust particulates.Weighing must be performed in static-dissipative environments to prevent inhalation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling isolated 2-nitrosophenols. The following matrix is engineered to interrupt specific exposure pathways.

Table 2: Mandatory PPE Specifications

Equipment TypeSpecificationCausality & Scientific Justification
Dermal Protection (Hands) Inner: Neoprene (0.1mm)Outer: Nitrile (0.4mm)Nitrile provides excellent mechanical tear resistance but is vulnerable to certain organic solvents. Neoprene offers superior chemical resistance to phenolic compounds, preventing transdermal absorption.
Respiratory Protection NIOSH-approved N100 Particulate Respirator or PAPRThe compound's dust is a severe respiratory tract irritant. N100 filters block 99.97% of airborne particulates, mitigating the risk of aerosolized inhalation[3].
Ocular Protection ANSI Z87.1 Splash Goggles + Full Face ShieldPrevents irreversible corneal damage from accidental splashing during solvent dissolution or dust generation.
Body Protection Tyvek® 400 Suit or Polyethylene ApronStandard cotton lab coats absorb phenolic dust, holding the toxin against the skin. Tyvek provides a non-permeable particulate barrier.

Self-Validating Operational Protocol

When preparing 4-Methyl-2-nitrosophenol for downstream applications—such as condensation reactions with N-substituted 1-naphthylamines to form fluorescent dyes[1]—the protocol must include built-in validation checks to ensure the chemical integrity of the compound and the safety of the operator.

Step-by-Step Methodology: Chilled Dissolution for Dye Synthesis

  • Environmental Purge (Validation Check):

    • Action: Purge the reaction flask with dry Argon for 5 minutes.

    • Causality: 4-Methyl-2-nitrosophenol readily oxidizes to 2-nitro-p-cresol in the presence of atmospheric oxygen and moisture[3].

    • Validation: A positive pressure bubbler must show steady gas flow.

  • Static-Dissipative Weighing:

    • Action: Weigh the required mass (e.g., 3.80 × 10⁻⁴ mol) using an analytical balance inside a Class II Type B2 biological safety cabinet or a dedicated powder hood.

    • Causality: Prevents the aerosolization of the toxic crystalline mass[3] into the laboratory breathing zone.

  • Chilled Solvent Addition:

    • Action: Slowly add HPLC-grade methanol, pre-chilled to 4°C, to the solid under continuous magnetic stirring.

    • Causality: The heat of dissolution can trigger thermal degradation. Chilled methanol stabilizes the reactive nitroso group and prevents condensation/decomposition[2].

    • Validation: Monitor the solution color. It should remain a clear yellow/brownish hue[3]. A rapid shift to dark opaque black indicates thermal degradation; if this occurs, abort the procedure.

  • Acidic Activation (If synthesizing hydrochloride salts):

    • Action: Add concentrated hydrochloric acid dropwise to form the 4-methyl-2-nitrosophenol hydrochloride intermediate[1].

    • Causality: Protonation stabilizes the molecule for subsequent high-temperature reflux (e.g., 20 h reflux for benzo[a]phenoxazinium chloride preparation)[1].

Workflow and Spill Response Visualization

The following diagram outlines the logical progression of handling 4-Methyl-2-nitrosophenol, including a critical decision matrix for thermal excursions or spills.

Workflow A Pre-Op: Argon Purge & PPE Verification B Weighing inside Static-Dissipative Hood A->B C Dissolution in Chilled Methanol (4°C) B->C D Thermal Excursion or Spill? C->D E Evacuate & Deploy Phenol Absorbents D->E Yes F Proceed to Condensation / Complexation D->F No G Hazardous Waste Incineration E->G F->G

Fig 1: Operational workflow and spill response for 4-Methyl-2-nitrosophenol handling.

Disposal and Waste Management Plan

Improper disposal of nitrosophenols can lead to environmental toxicity and explosive reactions in waste carboys.

  • Segregation: Never mix 4-Methyl-2-nitrosophenol waste with nitric acid, heavy metals, or strong oxidizing agents. Nitrosophenols will vigorously oxidize to dinitro-cresols, generating heat and toxic NOₓ gases[3].

  • Containment: Collect all contaminated solvents, washings, and solid waste in a dedicated, clearly labeled "Hazardous Organic Waste - Toxic/Phenolic" high-density polyethylene (HDPE) container.

  • Destruction: Do not attempt to neutralize this chemical in the sink. It is classified as an environmental pollutant[4]. It must be disposed of via high-temperature chemical incineration by a licensed hazardous waste contractor.

References

  • Southwest Clean Air Agency. "Southwest Clean Air Agency Pollutant Search." swcleanair.gov. Available at:[Link]

  • MDPI. "The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction." Molecules. Available at:[Link]

  • MDPI. "Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues." Molecules. Available at: [Link]

Sources

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